2,3-difluoropyridine-4-carboxylic Acid
Description
The exact mass of the compound 2,3-Difluoroisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,3-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHMEKFPCGYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459724 | |
| Record name | 2,3-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-31-7 | |
| Record name | 2,3-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,3-Difluoropyridine-4-carboxylic Acid
CAS Number: 851386-31-7
Synonyms: 2,3-Difluoro-4-carboxypyridine, 2,3-Difluoroisonicotinic acid
Introduction
2,3-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique electronic properties, imparted by the two fluorine atoms on the pyridine ring, make it a valuable intermediate, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its properties, a hypothetical synthesis route, and general characterization workflows for researchers, scientists, and drug development professionals.
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₂NO₂ | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 159-160 °C | [1] |
| Boiling Point | 377.4 °C at 760 mmHg | [1] |
| Density | 1.535 g/cm³ | [1] |
| Flash Point | 182.1 °C | [1] |
| Storage Temperature | 2-8°C | [3] |
Spectral Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons on the pyridine ring, carboxylic acid proton (broad singlet). |
| ¹³C NMR | Carbons of the pyridine ring (with C-F couplings), carboxylic acid carbonyl carbon. |
| IR (Infrared) | O-H stretch (broad), C=O stretch (carboxylic acid), C-F stretches, aromatic C-H and C=C stretches. |
| MS (Mass Spec.) | Molecular ion peak (M+), fragmentation pattern corresponding to the loss of COOH, F, etc. |
Hypothetical Synthesis Pathway
A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be conceptualized starting from 2,3-difluoropyridine. This proposed pathway involves the lithiation of the pyridine ring followed by carboxylation.
Caption: Hypothetical synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Lithiation: Dissolve 2,3-difluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for a specified period to ensure complete formation of the lithium 2,3-difluoropyridin-4-ide intermediate.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture at -78 °C. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature.
-
Workup and Isolation: After the addition of carbon dioxide is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system.
General Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of synthesized this compound to confirm its identity and purity.
Caption: General workflow for product characterization.
Applications
The primary application of this compound is as a key intermediate in the pharmaceutical industry.[1] Its structure is incorporated into various active pharmaceutical ingredients (APIs). The presence of the difluoropyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, binding affinity, and bioavailability.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area. The following table summarizes its hazard classifications.
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. In case of contact or inhalation, appropriate first-aid measures should be taken.
Conclusion
This compound is a valuable building block for the synthesis of advanced molecules, particularly in the pharmaceutical sector. This guide has provided an overview of its known properties and a hypothetical framework for its synthesis and characterization. Further research into its synthesis and reactivity will undoubtedly expand its applications in drug discovery and materials science.
References
An In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridine-4-carboxylic acid, identified by CAS Number 851386-31-7, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural combination of a pyridine ring, a carboxylic acid functional group, and two fluorine atoms makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines relevant experimental protocols, and illustrates its role in the drug development workflow.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic pathways.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃F₂NO₂ | N/A |
| Molecular Weight | 159.09 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 159-160 °C | N/A |
| Boiling Point | 377.4 ± 37.0 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.535 g/cm³ | N/A |
| pKa | 2.10 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in Methanol | N/A |
| Flash Point | 182.1 °C | N/A |
| Refractive Index | 1.515 | N/A |
Role in Drug Discovery and Development
Fluorinated pyridine derivatives are pivotal structures in modern drug discovery. The inclusion of fluorine can enhance drug potency, selectivity, and metabolic stability. This compound is primarily utilized as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Its difluoro-substituted pyridine ring offers unique reactivity, enabling the construction of complex molecular architectures for next-generation drugs.
The following diagram illustrates the logical workflow where an intermediate like this compound is used in the drug discovery and development process.
Caption: Role of an Intermediate in the Drug Discovery Pipeline.
Experimental Protocols
Illustrative Synthesis: Preparation of 2,6-Pyridinedicarboxylic Acid
This protocol is adapted from a patented method for synthesizing a related pyridine dicarboxylic acid and serves to illustrate the general steps involved in such a synthesis.
Reaction: Oxidation of 2,6-dimethyl-pyridine.
Materials:
-
2,6-dimethyl-pyridine (Lutidine)
-
Sulphuric acid (50-80% by weight)
-
Sodium bichromate solution (40-65% by weight as CrO₃)
-
Water
Procedure:
-
Reactant Preparation: Prepare a solution of 2,6-dimethyl-pyridine in 60-70% sulphuric acid. Separately, prepare an aqueous solution of sodium bichromate.
-
Reaction: In a suitable reactor, heat the sulphuric acid solution. Over a period of 2.5 hours, simultaneously introduce the 2,6-dimethyl-pyridine solution and the sodium bichromate solution while maintaining the temperature between 90-105 °C. The bichromate is used in stoichiometric excess (20-50%).
-
Digestion: After the addition is complete, continue the reaction for an additional hour at the same temperature to ensure complete oxidation.
-
Crystallization: Cool the reaction mixture with stirring to approximately 25 °C to induce precipitation of the product.
-
Isolation: Filter the resulting crystalline solid from the reaction mixture.
-
Purification: Wash the collected product with cold water to remove residual acid and chromium salts.
-
Drying: Dry the purified white crystalline product (2,6-pyridinedicarboxylic acid) under vacuum.
General Protocol for Physicochemical Characterization
Once a compound like this compound is synthesized, a standard workflow is followed to confirm its identity, purity, and structure.
The following diagram outlines a typical experimental workflow for the characterization of a synthesized organic compound.
Caption: General Workflow for Compound Synthesis and Characterization.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analysis: The ¹H NMR spectrum for a carboxylic acid will typically show a broad singlet for the acidic proton at a downfield chemical shift (10-12 ppm)[1]. The aromatic protons will appear in the 7-9 ppm region with splitting patterns dictated by the fluorine substituents. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atoms.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion).
-
Analysis: Determine the accurate mass of the molecular ion. This value is used to confirm the elemental composition (molecular formula) of the compound with high precision (typically within 5 ppm)[2].
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Acquire the IR spectrum.
-
Analysis: Identify characteristic absorption bands. For a carboxylic acid, expect a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹[1]. Vibrations corresponding to the C-F bonds and the pyridine ring will also be present.
-
Conclusion
This compound is a specialized chemical intermediate with significant value in the synthesis of novel pharmaceuticals and other advanced materials. Its well-defined physicochemical properties make it a reliable building block for complex synthetic endeavors. The experimental workflows provided herein offer a foundational understanding of the synthesis and characterization protocols relevant to this class of compounds, enabling researchers to effectively integrate it into their research and development programs.
References
An In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-difluoropyridine-4-carboxylic acid, a key building block in modern medicinal and agrochemical research. This document outlines its fundamental chemical properties, plausible synthetic routes, and its strategic role in the drug discovery and development pipeline.
Core Chemical and Physical Properties
This compound, also known as 2,3-difluoroisonicotinic acid, is a stable, white crystalline powder. Its unique electronic properties, stemming from the two fluorine atoms on the pyridine ring, make it a valuable intermediate for creating complex molecular architectures with enhanced biological activity.[1]
The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃F₂NO₂ | [2] |
| Molecular Weight | 159.09 g/mol | [2] |
| CAS Number | 851386-31-7 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 159-160 °C | [2] |
| Boiling Point | 377.4 °C at 760 mmHg | [2] |
| Density | 1.535 g/cm³ | [2] |
| Flash Point | 182.1 °C | [2] |
| Synonyms | 2,3-Difluoroisonicotinic acid, 4-Carboxy-2,3-difluoropyridine | [1][2] |
Application in Drug Discovery and Development
The primary application of this compound is as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The difluoro-substituted pyridine ring offers unique reactivity and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, such as metabolic stability and binding affinity. Its role as a foundational building block is visualized in the drug discovery workflow below.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 2,3-difluoropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-difluoropyridine-4-carboxylic acid. Due to the limited availability of specific, publicly accessible experimental NMR data for this compound, this guide focuses on the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Atom Numbering
The foundation of interpreting NMR spectra lies in understanding the chemical environment of each atom within the molecule. The structure of this compound with systematic numbering for NMR analysis is presented below.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two aromatic protons (H5 and H6) and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | 10.0 - 13.0 | broad singlet | - |
| H6 | ~8.5 | doublet of doublets | J(H6-H5), J(H6-F) |
| H5 | ~7.5 | doublet of doublets | J(H5-H6), J(H5-F) |
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm).[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (H5 and H6): The chemical shifts of H5 and H6 are influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituents. H6 is expected to be further downfield than H5 due to its proximity to the electronegative nitrogen atom. Both protons will likely appear as doublets of doublets due to coupling with each other (ortho-coupling) and long-range coupling with one of the fluorine atoms.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six signals for the six carbon atoms in the molecule, each with a distinct chemical shift due to its unique electronic environment.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C=O | 165 - 180 | singlet |
| C2 | 145 - 160 | doublet (large ¹JCF) |
| C3 | 140 - 155 | doublet (large ¹JCF) |
| C4 | 120 - 135 | triplet or doublet of doublets (²JCF, ³JCF) |
| C5 | 115 - 130 | doublet |
| C6 | 140 - 150 | singlet |
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the typical range for such functional groups, between 165 and 180 ppm.[3]
-
Fluorinated Carbons (C2 and C3): These carbons will be significantly downfield and will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF).
-
Other Aromatic Carbons (C4, C5, C6): The chemical shifts of these carbons are influenced by the substituents on the pyridine ring. C4 will likely show complex splitting due to two- and three-bond couplings to the fluorine atoms. C5 is expected to be a doublet due to coupling with the adjacent fluorine on C3. C6 is predicted to be a singlet or a very finely split multiplet.
Experimental Protocols
Workflow for NMR Analysis
References
An In-depth Technical Guide on the Infrared (IR) and Mass Spectrometry (MS) Data for 2,3-difluoropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected infrared (IR) and mass spectrometry (MS) data for 2,3-difluoropyridine-4-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its functional groups and provides standardized experimental protocols for obtaining such data. This information is crucial for the characterization and quality control of this important pharmaceutical intermediate.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₃F₂NO₂ |
| Molecular Weight | 159.09 g/mol |
| CAS Number | 851386-31-7 |
| Melting Point | 159-160 °C |
| Boiling Point | 377.4 °C at 760 mmHg |
| Appearance | White to off-white crystalline powder |
Predicted Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group, the pyridine ring, and the carbon-fluorine bonds. The data presented below is a prediction based on typical frequencies for these functional groups.
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment of Vibrational Mode |
| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1710-1680 | Strong | C=O stretch (carbonyl of carboxylic acid) |
| ~1600-1580 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1450-1400 | Medium | C-C stretching (pyridine ring) |
| ~1300-1200 | Strong | C-F stretch |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
| ~900 | Medium, Broad | O-H bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions. The predicted data is based on common fragmentation patterns of carboxylic acids and aromatic compounds.
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment of Ion Fragment |
| 159 | Medium | [M]⁺ (Molecular ion) |
| 142 | Medium | [M - OH]⁺ |
| 114 | Strong | [M - COOH]⁺ |
| 86 | Medium | [C₄H₂FN]⁺ (Fragment from ring cleavage) |
Experimental Protocols
The following are detailed methodologies for obtaining the IR and MS data for this compound.
4.1. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the spectrometer.
-
Collect the spectrum.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
4.2. Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) Mass Spectrometry.
-
Instrumentation: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Electron Energy: 70 eV
-
-
Mass Analysis:
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
-
Data Acquisition: The instrument will record the abundance of each ion at a specific mass-to-charge ratio to generate the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Infrared (IR) Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry (MS) Analysis.
Determining the Crystal Structure of 2,3-Difluoropyridine-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Properties and Characterization
A thorough understanding of the known properties of 2,3-difluoropyridine-4-carboxylic acid is the foundation for developing a successful crystallization strategy. The compound is a white to off-white crystalline powder.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H3F2NO2 | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| Melting Point | 159-160 °C | [1] |
| Boiling Point | 377.4 °C at 760 mmHg | [1] |
| Density | 1.535 g/cm³ | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥97% | [2][3][4] |
| CAS Number | 851386-31-7 | [1] |
Experimental Protocol: From Synthesis to Structure Solution
The following sections detail a hypothetical, yet standard, experimental workflow for determining the crystal structure of this compound.
Material Sourcing and Purity Confirmation
High-purity starting material is essential for growing high-quality single crystals. This compound can be procured from various chemical suppliers with a reported purity of 97% or higher.[2][3][4] Upon receipt, it is crucial to confirm the purity and identity of the compound using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Crystallization Methodologies
The selection of an appropriate solvent and crystallization technique is critical. Given that the compound is a carboxylic acid with fluorine substituents, solvents with varying polarities should be screened.
Suggested Solvents for Screening:
-
Protic Solvents: Ethanol, Methanol, Isopropanol, Water
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate
-
Nonpolar Solvents: Toluene, Hexane (as anti-solvents)
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the following steps are undertaken for data collection and structure solution:
-
Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K to reduce thermal motion).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods.
Logical Workflow for Crystal Structure Determination
The overall process for determining the crystal structure of this compound can be visualized as a logical workflow.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
Solubility of 2,3-Difluoropyridine-4-Carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility determination. This includes qualitative solubility information, comparative data for a structurally related compound, a detailed experimental protocol for solubility measurement, and a discussion of the key factors influencing the solubility of pyridine carboxylic acids.
Introduction to this compound
This compound (CAS No. 851386-31-7) is a fluorinated pyridine derivative with a molecular formula of C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . Its structure, featuring a pyridine ring, a carboxylic acid group, and two fluorine atoms, imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of complex pharmaceutical compounds. Understanding its solubility in various organic solvents is crucial for process development, formulation, and purification in drug discovery and manufacturing.
Solubility Profile
Qualitative Solubility of this compound
Comparative Solubility Data: Picolinic Acid
To provide a quantitative context, the following table summarizes the solubility of a non-fluorinated analogue, picolinic acid (pyridine-2-carboxylic acid), in different polar solvents at various temperatures.[1][2] This data can serve as a useful, albeit approximate, reference for estimating the potential solubility behavior of this compound, keeping in mind that the fluorine substituents will alter the polarity and intermolecular interactions.
| Solvent | Temperature (K) | Solubility (g/kg of solvent) | Mole Fraction (x) |
| Water | ~293 | ~862.5 | - |
| Ethanol | ~293 | ~57.1 | - |
| Acetonitrile | ~293 | ~17.0 | - |
Data for Picolinic Acid (Pyridine-2-carboxylic acid)[1][2]
Factors Influencing Solubility
The solubility of pyridine carboxylic acids like this compound is governed by a combination of factors related to both the solute and the solvent.
-
Polarity: The pyridine ring and the carboxylic acid group make the molecule polar, favoring solubility in polar solvents.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are generally good solvents for these compounds.
-
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.
-
pH: In aqueous or protic organic solvents, the pH can significantly influence solubility. The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt under basic conditions.
-
Crystal Lattice Energy: The energy of the crystal lattice of the solid compound must be overcome by the solvation energy for dissolution to occur.
The interplay of these factors is illustrated in the diagram below.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4] The following is a detailed protocol that can be adapted for this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any undissolved particles.
-
Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
HPLC Method:
-
Develop and validate an HPLC method for the quantification of this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry (if applicable):
-
If the compound has a suitable chromophore and the solvent is UV-transparent, prepare a calibration curve using standard solutions.
-
Measure the absorbance of the diluted sample and determine its concentration.
-
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a foundational understanding for researchers and drug development professionals. By considering the physicochemical properties of the molecule, comparing it to analogues like picolinic acid, and employing standardized experimental protocols such as the shake-flask method, the solubility of this important pharmaceutical intermediate can be reliably determined. This information is critical for optimizing synthetic routes, developing robust purification methods, and designing effective drug delivery systems.
References
Theoretical and Computational Insights into 2,3-Difluoropyridine-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridine-4-carboxylic acid, a halogenated derivative of pyridine, is a significant building block in the synthesis of advanced pharmaceutical intermediates.[1] Its unique molecular structure, characterized by the presence of electron-withdrawing fluorine atoms and a carboxylic acid group on the pyridine ring, imparts specific physicochemical properties that are of great interest in drug design and development. Understanding the three-dimensional geometry, electronic properties, and spectroscopic characteristics of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.
Theoretical and computational chemistry provides a powerful avenue for elucidating the molecular properties of this compound at an atomic level. Through methods like Density Functional Theory (DFT), it is possible to predict its optimized geometry, vibrational frequencies (FT-IR), and Nuclear Magnetic Resonance (NMR) chemical shifts. These computational insights, when correlated with experimental data, offer a comprehensive understanding of the molecule's behavior and can guide its application in medicinal chemistry.
This technical guide provides an in-depth overview of the theoretical and computational approaches used to study this compound. It details the common computational methodologies, presents illustrative data in a structured format, and outlines the workflow of such computational studies.
Computational Methodology: A Detailed Protocol
The computational investigation of this compound typically employs Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is crucial for obtaining accurate results.
A widely used and effective combination for molecules of this nature is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. The B3LYP functional provides a good balance between accuracy and computational cost for a broad range of chemical systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a more accurate description of the electron distribution, which is particularly important for systems with heteroatoms and potential hydrogen bonding.
The general computational protocol involves the following steps:
-
Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on the optimized geometry. The optimization is typically carried out in the gas phase or with a solvent model to simulate a more realistic environment.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
NMR Chemical Shift Calculations: Using the optimized geometry, the NMR chemical shifts (e.g., for ¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are typically referenced to a standard compound like Tetramethylsilane (TMS).
Data Presentation: Illustrative Computational Results
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.385 | C3-C2-N1 | 123.5 |
| C3-C4 | 1.410 | C2-C3-C4 | 118.0 |
| C4-C5 | 1.408 | C3-C4-C5 | 120.5 |
| C5-C6 | 1.380 | C4-C5-C6 | 119.0 |
| C6-N1 | 1.335 | C5-C6-N1 | 123.0 |
| C2-N1 | 1.340 | C6-N1-C2 | 116.0 |
| C2-F | 1.345 | F-C2-C3 | 118.5 |
| C3-F | 1.350 | F-C3-C2 | 119.5 |
| C4-C(O)OH | 1.500 | C3-C4-C(O) | 121.0 |
| C=O | 1.210 | O=C-O | 125.0 |
| C-O | 1.350 | C-O-H | 109.0 |
Table 2: Illustrative Calculated Vibrational Frequencies (FT-IR) for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3500 | O-H stretch (carboxylic acid dimer) |
| ~3100 | C-H stretch (aromatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1600 | C=C/C=N ring stretch |
| ~1450 | C-C ring stretch |
| ~1250 | C-F stretch |
| ~1100 | C-F stretch |
| ~900 | O-H bend (out-of-plane) |
| ~750 | C-H bend (out-of-plane) |
Table 3: Illustrative Calculated NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)
| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |
| H (on C5) | ~8.2 | C2 | ~150 (d) |
| H (on C6) | ~8.8 | C3 | ~145 (d) |
| H (on COOH) | ~12.5 | C4 | ~140 |
| C5 | ~125 | ||
| C6 | ~155 | ||
| COOH | ~165 |
(d) indicates a doublet due to C-F coupling.
Visualizing Computational Workflows
The following diagrams, created using the DOT language, illustrate the typical workflows and logical relationships in the computational study of this compound.
References
An In-depth Technical Guide to the pKa and Acidity of 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in the pharmaceutical industry.[1] This document outlines the physicochemical properties, factors influencing its acidity, and detailed experimental protocols for pKa determination.
Physicochemical and Acidity Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,3-Difluoro-4-carboxypyridine, 2,3-difluoroisonicotinic acid |
| CAS Number | 851386-31-7[1] |
| Molecular Formula | C6H3F2NO2[1] |
| Molecular Weight | 159.09 g/mol [1] |
| pKa | 2.10 ± 0.10[2] |
| Melting Point | 159-160 °C[1] |
| Boiling Point | 377.4 °C at 760 mmHg[1] |
| Appearance | White to off-white crystalline powder[1] |
Understanding the Acidity of this compound
The acidity of a carboxylic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka).[3] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.[3] The relatively low pKa of this compound (2.10 ± 0.10) indicates that it is a moderately strong organic acid. This enhanced acidity is a result of the combined electron-withdrawing effects of the pyridine ring nitrogen and the two fluorine substituents.
Electron-withdrawing groups increase the acidity of carboxylic acids by stabilizing the resulting carboxylate anion through the dispersal of the negative charge.[4] In the case of this compound, the following factors are at play:
-
Inductive Effect of Fluorine Atoms: Fluorine is the most electronegative element, and its presence on the pyridine ring at the 2 and 3 positions exerts a strong negative inductive effect (-I effect). This effect withdraws electron density from the ring and, consequently, from the carboxylic acid group, stabilizing the conjugate base and increasing acidity.
-
Effect of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than a carbon atom and also exerts an electron-withdrawing inductive effect. This further contributes to the stabilization of the carboxylate anion.
The interplay of these electronic effects is crucial for understanding the chemical reactivity and potential applications of this molecule in drug synthesis.
Caption: Factors influencing the acidity of this compound.
Experimental Protocols for pKa Determination
The pKa value of an acidic compound can be determined through various experimental techniques. The most common and accessible methods for a compound like this compound are potentiometric titration and NMR spectroscopy.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[3] It involves monitoring the pH of a solution of the acid as a strong base is incrementally added.
Methodology:
-
Preparation of the Analyte Solution: A precisely weighed sample of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is an issue. The concentration should be accurately known.
-
Titration Setup: The solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a burette containing a standardized strong base (e.g., 0.1 M NaOH) are positioned in the solution.
-
Titration Procedure: The strong base is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis: The recorded pH values are plotted against the volume of the titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point can be identified as the midpoint of the steepest portion of the titration curve or by analyzing the first or second derivative of the curve.
Caption: Workflow for pKa determination by potentiometric titration.
¹H NMR Spectroscopy
The chemical shifts of protons on the pyridine ring are sensitive to the protonation state of the carboxylic acid and the pyridine nitrogen. This pH-dependent change in chemical shift can be utilized to determine the pKa.[5]
Methodology:
-
Sample Preparation: A series of solutions containing a constant concentration of this compound are prepared in a suitable solvent (e.g., D₂O) across a range of pH (or pD) values. The pH of each sample is carefully measured.
-
NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shift of a specific proton on the pyridine ring that shows a significant change upon deprotonation is monitored. The chemical shift (δ) is plotted against the pH.
-
pKa Calculation: The resulting data points will form a sigmoidal curve. This curve can be fitted to the Henderson-Hasselbalch equation (or a modified version for NMR data) to determine the pKa, which corresponds to the inflection point of the curve.
Applications in Drug Development
As a pharmaceutical intermediate, the acidic nature of this compound is a critical property.[1] Its pKa influences its reactivity, solubility, and how it interacts with other molecules during the synthesis of active pharmaceutical ingredients (APIs).[3] Understanding and controlling the protonation state of this molecule is essential for optimizing reaction conditions, purification processes, and the formulation of the final drug product.
References
Unveiling the Genesis of a Key Pharmaceutical Building Block: The Discovery and First Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid
For Immediate Release
A foundational synthesis that paved the way for the utilization of 2,3-difluoropyridine-4-carboxylic acid, a critical intermediate in modern drug development, has been identified and is detailed in this technical guide. This document provides researchers, scientists, and drug development professionals with an in-depth look at the pioneering synthetic route, including detailed experimental protocols and key quantitative data, to foster a deeper understanding and broader application of this versatile molecule.
First reported in 2005 by Manfred Schlosser and his team, the synthesis of this compound was achieved through a strategic approach of directed ortho-metalation. This method allows for the regioselective functionalization of the pyridine ring, a crucial step in accessing this specific isomer. The discovery and development of this synthetic pathway have had significant implications for the pharmaceutical industry, enabling the creation of novel therapeutics.
Physicochemical Properties
This compound (CAS No. 851386-31-7) is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₂NO₂ | [2] |
| Molecular Weight | 159.09 g/mol | [2] |
| Melting Point | 159-160 °C | [2] |
| Boiling Point | 377.4 °C at 760 mmHg | [2] |
| Density | 1.535 g/cm³ | [2] |
| Appearance | White to off-white powder/crystal | [1] |
The First Synthesis: A Directed Metalation Approach
The initial synthesis of this compound was achieved through a directed metalation and subsequent carboxylation of a protected 2,3-difluoropyridine derivative. This strategic approach, outlined in the workflow below, allows for precise control over the position of the carboxylic acid group on the fluorinated pyridine ring.
Caption: Synthetic workflow for the first synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the first synthesis of this compound, based on the seminal work in the field.
Materials:
-
2,3-Difluoropyridine
-
Suitable protecting group reagent (e.g., for silylation)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Strong lithium base (e.g., Lithium diisopropylamide - LDA)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Protection of 2,3-Difluoropyridine: A suitable protecting group is introduced at the 5-position of 2,3-difluoropyridine to direct the subsequent metalation to the desired 4-position. The specific protecting group strategy is a key aspect of this regioselective synthesis.
-
Directed ortho-Metalation: The protected 2,3-difluoropyridine is dissolved in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as LDA, is then added dropwise to effect deprotonation at the 4-position, forming a lithiated intermediate.
-
Carboxylation: The reaction mixture is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The lithiated intermediate reacts with CO₂ to form a lithium carboxylate salt.
-
Workup and Isolation: The reaction is allowed to warm to room temperature, and then acidified with a dilute acid (e.g., HCl). This protonates the carboxylate salt, yielding the desired this compound. The product is then extracted with an organic solvent, the organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity this compound.
Quantitative Data
While the seminal paper established the synthetic route, detailed quantitative data such as percentage yields and comprehensive spectroscopic analysis for this specific isomer are often reported in subsequent publications or patents that utilize this method. For commercially available this compound, a purity of ≥97% is typically reported.[1][3] Spectroscopic data from commercial suppliers confirms the structure.[1]
| Data Type | Observation |
| ¹H NMR | Consistent with the structure of this compound. |
| Purity (Titration with NaOH) | ≥96.0% to ≤104.0% |
| Infrared Spectrum | Conforms to the structure. |
Logical Relationship in the Discovery Process
The discovery of a viable synthetic route to this compound was not a serendipitous event but rather the result of a logical progression of synthetic organic chemistry principles.
Caption: Logical flow leading to the first synthesis of the target molecule.
The strategic implementation of directed metalation, a powerful tool in modern organic synthesis, was key to overcoming the challenge of regioselectivity in the functionalization of the electron-deficient and highly substituted pyridine ring. This pioneering work has provided a reliable and adaptable method for the synthesis of this compound, thereby accelerating the discovery and development of new pharmaceuticals.
References
In-depth Technical Guide to 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridine-4-carboxylic acid, also known by synonyms such as 2,3-difluoroisonicotinic acid and 4-Pyridinecarboxylic acid, 2,3-difluoro-, is a fluorinated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique structural features, including the presence of two fluorine atoms on the pyridine ring, impart distinct chemical properties that are highly valued in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder with a high degree of purity, typically ≥99.0%.[1] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemical engineers working with this compound.
| Property | Value | Reference |
| CAS Number | 851386-31-7 | [1] |
| Molecular Formula | C₆H₃F₂NO₂ | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| Melting Point | 159-160 °C | [1] |
| Boiling Point | 377.4 °C at 760 mmHg | [1] |
| Density | 1.535 g/cm³ | [1] |
| Flash Point | 182.1 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥99.0% |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step chemical processes. While specific proprietary methods may vary between manufacturers, a general synthetic approach can be derived from patent literature for similar difluoropyridine compounds.
A plausible synthetic pathway involves the fluorination of a corresponding chlorinated pyridine precursor. A general method for preparing difluoropyridine compounds involves contacting a beta-halo-alpha- or gamma-fluoropyridine compound with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature.[2]
General Experimental Protocol for Fluorination:
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature. However, based on general principles of aromatic nucleophilic substitution, a hypothetical protocol can be outlined. It's important to note that this is a generalized procedure and would require optimization and safety assessment in a laboratory setting.
-
Starting Material: A suitable starting material could be 2,3-dichloro-4-cyanopyridine or a similar precursor with leaving groups at the 2 and 3 positions.
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) would be used as the fluorine source.
-
Solvent: A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is typically employed.[3][4]
-
Phase-Transfer Catalyst: A phase-transfer catalyst like tetraphenylphosphonium bromide may be used to enhance the reaction rate.[3]
-
Reaction Conditions: The reaction mixture would be heated to a high temperature, potentially in a sealed reactor, for a prolonged period to facilitate the double nucleophilic substitution of the chlorine atoms with fluorine.
-
Hydrolysis: Following the fluorination, the cyano group at the 4-position would be hydrolyzed to a carboxylic acid using strong acidic or basic conditions.
-
Work-up and Purification: The final product would be isolated through extraction and purified by recrystallization or column chromatography.
The logical flow for this synthesis can be visualized as follows:
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. While specific drug names directly synthesized from this intermediate are not prominently disclosed in the public domain, it is known to be a key building block for certain classes of therapeutic agents.
The difluorinated pyridine moiety is a common feature in modern medicinal chemistry, appearing in a range of biologically active compounds. For instance, fluorinated pyridines are utilized in the development of anti-cancer agents and antibiotics.
Signaling Pathways and Biological Activity
The biological activity of compounds derived from this compound is determined by the final molecular structure of the active pharmaceutical ingredient. The pyridinecarboxylic acid moiety itself is a common scaffold in drug design. Depending on the other substituents, molecules incorporating this fragment could potentially interact with a wide range of biological targets.
For example, pyridine carboxylic acid derivatives have been explored as inhibitors of various enzymes or as ligands for receptors. The specific signaling pathways modulated would be target-dependent. Without concrete examples of drugs synthesized from this specific intermediate, a definitive signaling pathway diagram cannot be provided. However, a generalized logical relationship for its role in drug discovery can be illustrated:
Conclusion
This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, combined with the advantageous effects of fluorine substitution, make it a valuable tool for medicinal chemists. Further research into novel synthetic applications and the biological activities of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. innospk.com [innospk.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
Stability and Storage of 2,3-Difluoropyridine-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,3-difluoropyridine-4-carboxylic acid, a key pharmaceutical intermediate. Understanding the stability profile of this compound is critical for maintaining its purity, efficacy, and safety throughout its lifecycle in research, development, and manufacturing.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1. These properties are fundamental to its handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₂NO₂ | [1][2] |
| Molecular Weight | 159.09 g/mol | [1] |
| Melting Point | 159-160 °C | [1] |
| Boiling Point | 377.4 °C at 760 mmHg | [1] |
| Density | 1.535 g/cm³ | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| pKa | 2.10 ± 0.10 (Predicted) | |
| Solubility | Soluble in Methanol |
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, specific storage and handling procedures are recommended. These are summarized from various safety data sheets (SDS) provided by suppliers.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C. | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric components. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [1] |
| Light Exposure | Store protected from light. | |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. |
Chemical Stability and Potential Degradation Pathways
Incompatible Materials
Contact with the following substances should be avoided to prevent chemical reactions that could compromise the stability of the compound:
-
Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the pyridine ring.
-
Strong Acids and Strong Bases: Can catalyze hydrolysis or other degradation reactions.
Hypothetical Degradation Pathways
Based on the chemistry of pyridine carboxylic acids and fluorinated aromatic compounds, the following degradation pathways are plausible under stress conditions:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal degradation pathway for many carboxylic acids. For pyridine carboxylic acids, this reaction is often facilitated by heat. The presence of two electron-withdrawing fluorine atoms on the pyridine ring may influence the temperature at which decarboxylation occurs.
-
Hydrolysis: Under strongly acidic or basic conditions, the carboxylic acid group can undergo reactions. While the C-F bond in fluorinated pyridines is generally stable, extreme pH conditions could potentially lead to hydrolysis, although this is less likely under typical storage conditions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. The specific photochemical pathways for this molecule have not been elucidated, but could involve radical mechanisms or rearrangements.
Below is a diagram illustrating a potential logic for assessing and mitigating degradation.
Caption: Logical workflow for assessing stability and mitigating degradation.
Proposed Experimental Protocols for Stability Assessment
For drug development purposes, a comprehensive stability testing program is essential. The following experimental protocols are proposed based on the International Council for Harmonisation (ICH) guideline Q1B for photostability testing and general principles of forced degradation studies.
Forced Degradation Studies
Forced degradation studies are necessary to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Workflow:
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., methanol-water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid material and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and quantify any degradation products.
Photostability Testing (as per ICH Q1B)
Objective: To determine if the compound is stable under exposure to light.
Methodology:
-
Sample Preparation: Expose the solid material and a solution of this compound to a light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
Light Source: The light source should conform to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical properties, and assay for purity and degradation products using a stability-indicating HPLC method.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, preferably under an inert atmosphere.[1] Deviations from these conditions, particularly exposure to high temperatures, light, and incompatible materials, can potentially lead to degradation through pathways such as decarboxylation. For applications in drug development, it is crucial to conduct thorough forced degradation and photostability studies to understand its stability profile and to develop appropriate formulations and packaging to ensure product quality and safety.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 2,3-Difluoropyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,3-difluoropyridine-4-carboxylic acid and its derivatives, crucial intermediates in the pharmaceutical industry.[1] Detailed experimental protocols, quantitative data, and potential applications in drug discovery are presented to guide researchers in their synthetic and medicinal chemistry endeavors.
Introduction
This compound is a versatile heterocyclic building block characterized by its unique electronic properties conferred by the two fluorine atoms on the pyridine ring. This substitution pattern enhances the compound's utility as a scaffold in the design of novel therapeutic agents. Its derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors for the treatment of cancer and infectious diseases. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Synthesis of this compound
A primary and effective method for the synthesis of this compound is the regioselective ortho-lithiation of 2,3-difluoropyridine, followed by carboxylation with carbon dioxide. This approach takes advantage of the directing effect of the pyridine nitrogen and the fluorine substituents to achieve selective functionalization at the C-4 position.
Experimental Protocol: Synthesis via Ortho-lithiation and Carboxylation
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
2,3-Difluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas supply (manifold or balloon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon/nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Charging: The flask is charged with 2,3-difluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is stirred under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The addition is typically completed over 30 minutes. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours to ensure complete lithiation.
-
Carboxylation: The reaction flask is carefully opened, and small pieces of freshly crushed dry ice (an excess, typically 3-5 eq) are added portion-wise to the reaction mixture. A vigorous reaction is observed. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring, allowing for the complete sublimation of the excess carbon dioxide.
-
Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified to pH 2-3 with 2M aqueous hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white to off-white solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluoropyridine | General Procedure |
| Key Reagents | n-Butyllithium, Carbon Dioxide | General Procedure |
| Solvent | Tetrahydrofuran (THF) | General Procedure |
| Reaction Temperature | -78 °C | General Procedure |
| Reaction Time | 2-3 hours | General Procedure |
| Typical Yield | 70-85% | Estimated |
| Purity (after recrystallization) | >97% | Estimated |
| Melting Point | 159-160 °C | [1] |
Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides, which are prevalent in many biologically active molecules.
Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of an N-aryl amide derivative from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A desired aniline derivative (e.g., 4-methoxyaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: this compound (1.0 eq) is suspended in anhydrous DCM. A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C. The mixture is then stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude amide is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amide derivative.
Quantitative Data for a Representative Amide Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | General Procedure |
| Coupling Reagents | SOCl₂/DMF, Aniline derivative, Et₃N | General Procedure |
| Solvent | Dichloromethane (DCM) | General Procedure |
| Reaction Temperature | 0 °C to Room Temperature | General Procedure |
| Reaction Time | 12-18 hours | General Procedure |
| Typical Yield | 60-90% | Estimated |
| Purity (after chromatography) | >98% | Estimated |
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound are of significant interest in drug discovery due to their potential to act as inhibitors of various enzymes, including protein kinases. The pyridine scaffold can act as a hinge-binding motif, while the difluoro-substitution can modulate the pKa of the pyridine nitrogen and introduce favorable interactions within the enzyme's active site.
Potential as Kinase Inhibitors
Many small molecule kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 2,3-difluoropyridine-4-carboxamide scaffold can be elaborated with various substituents to target specific kinases involved in signaling pathways that are dysregulated in diseases such as cancer. For instance, derivatives could be designed to target kinases in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often implicated in cell proliferation, differentiation, and angiogenesis.
Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization for biological screening.
A potential mechanism of action for a derivative of this compound as a kinase inhibitor is depicted in the following signaling pathway diagram.
Conclusion
This compound is a valuable building block for the synthesis of novel bioactive molecules. The synthetic protocols provided herein offer a reliable route to this intermediate and its derivatives. The exploration of these compounds as enzyme inhibitors, particularly in the context of kinase signaling pathways, represents a promising avenue for the development of new therapeutics. The data and methodologies presented are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Application Notes: Amide Coupling Protocols for 2,3-Difluoropyridine-4-Carboxylic Acid
Introduction
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development. The synthesis of amide derivatives from 2,3-difluoropyridine-4-carboxylic acid is of particular interest due to the prevalence of the fluorinated pyridine motif in modern pharmaceuticals. The electron-withdrawing nature of the fluorine atoms and the pyridine ring can influence the reactivity of the carboxylic acid, necessitating robust and efficient coupling protocols. These application notes provide detailed methodologies for several common and effective amide coupling procedures tailored for researchers, scientists, and drug development professionals.
The direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be activated using a coupling reagent to facilitate the nucleophilic attack by the amine.[4] This document outlines protocols using three widely accepted coupling reagents: HATU, EDC in combination with HOBt, and T3P®.
General Reaction Scheme & Key Components
The overall transformation involves the activation of the carboxylic acid followed by the addition of an amine to form the corresponding amide.
-
Carboxylic Acid: this compound
-
Amine: A primary or secondary amine (R¹R²NH)
-
Coupling Reagent: Activates the carboxylic acid (e.g., HATU, EDC, T3P®).
-
Additive (optional but recommended): Can suppress side reactions and reduce racemization (e.g., HOBt, HOAt).[5][6]
-
Base: A non-nucleophilic organic base is typically required to neutralize acids formed during the reaction and to deprotonate the amine (e.g., DIPEA, TEA, Pyridine).[1][7]
-
Solvent: A polar aprotic solvent is generally used (e.g., DMF, DCM, THF).[1][7]
Comparative Summary of Coupling Protocols
The following table summarizes the key parameters of the detailed protocols for easy comparison.
| Protocol | Coupling Reagent(s) | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time | Key Advantages & Considerations |
| HATU Coupling | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, TEA | DMF, CH₂Cl₂ | 0 to 25 | 30 min - 4 h | High efficiency, fast reaction rates, effective for hindered substrates, low racemization.[7][8] Reagent is relatively expensive. |
| EDC/HOBt Coupling | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole) | DIPEA, TEA, DMAP | DMF, CH₂Cl₂ | 0 to 25 | 8 - 24 h | Cost-effective, widely used.[9][10] Byproduct (urea) can sometimes be difficult to remove. HOBt suppresses racemization.[5] |
| T3P® Coupling | T3P® (Propanephosphonic acid anhydride) | Pyridine, TEA | EtOAc, THF, CH₂Cl₂ | 0 to 25 | 1 - 12 h | Mild conditions, high yields, very low epimerization, water-soluble byproducts allow for simple aqueous workup.[11][12][13][14] Ideal for scale-up.[12] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium/aminium salt-based coupling reagent that converts carboxylic acids into reactive OAt-active esters.[7][15] This method is known for its high yields, fast reaction times, and suitability for sterically demanding substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[1][7]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C (ice bath), add HATU (1.1 equiv) and DIPEA (2.5 equiv).[2]
-
Stir the mixture for 5-10 minutes at 0 °C to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[1][2]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method utilizes a carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1][2] The addition of HOBt traps this intermediate as an active ester, which improves efficiency and minimizes the risk of racemization, a common issue with carbodiimide reagents alone.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
EDC hydrochloride (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv), the amine (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the solution, followed by the portion-wise addition of EDC hydrochloride (1.2 equiv).[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 8-16 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with 1M HCl (to remove excess base and EDC-urea byproduct), saturated aqueous NaHCO₃, and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue via flash column chromatography if necessary.
Protocol 3: T3P®-Mediated Amide Coupling
T3P® (propanephosphonic acid anhydride) is a mild and powerful dehydrating agent used for amide bond formation. A key advantage is that its byproducts are water-soluble, which greatly simplifies the workup procedure, making it an excellent choice for large-scale synthesis.[13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (typically 50% solution in ethyl acetate or DMF) (1.5 equiv)
-
Pyridine or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
Procedure:
-
Combine this compound (1.0 equiv), the amine (1.1 equiv), and pyridine (3.0 equiv) in anhydrous ethyl acetate.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the T3P® solution (1.5 equiv) dropwise to the stirred mixture, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are removed during the aqueous washes.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if required.
Visualizations
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Amide Synthesis [fishersci.dk]
- 3. youtube.com [youtube.com]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU - Enamine [enamine.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Application of 2,3-Difluoropyridine-4-Carboxylic Acid in the Development of Kinase Inhibitors
Introduction
2,3-Difluoropyridine-4-carboxylic acid is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique electronic properties, arising from the two fluorine atoms on the pyridine ring, make it an attractive scaffold for the development of potent and selective kinase inhibitors. The pyridine-4-carboxamide moiety, derived from this acid, serves as an effective hinge-binding motif in numerous kinase inhibitors, mimicking the hydrogen bonding interactions of the adenine region of ATP. This application note will focus on the utility of this compound in the design and synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
IRAK4: A Key Target in Inflammatory Diseases
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and certain types of cancer.[2][3] As such, the development of small molecule inhibitors of IRAK4 has emerged as a promising therapeutic strategy for these conditions.
2,3-Difluoropyridine-4-Carboxamide as a Privileged Scaffold for IRAK4 Inhibition
The 2,3-difluoropyridine-4-carboxamide scaffold has been identified as a promising core for the development of potent and selective IRAK4 inhibitors. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the molecule. Structure-activity relationship (SAR) studies have shown that modifications to the amine portion of the carboxamide can be systematically varied to optimize potency and selectivity against IRAK4.
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative 2,3-difluoropyridine-4-carboxamide-based IRAK4 inhibitor, Compound 1, which is a conceptual representation based on patented chemical spaces.
| Compound ID | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (LPS-induced TNF-α release in hPBMCs) |
| Compound 1 | IRAK4 | 15 | 50 |
Experimental Protocols
Synthesis of 2,3-Difluoro-N-(-substitued-phenyl)pyridine-4-carboxamide (Compound 1)
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Substituted aniline
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude 2,3-difluoropyridine-4-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and TEA (1.5 eq) in dry DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,3-difluoro-N-(substituted-phenyl)pyridine-4-carboxamide.
IRAK4 Biochemical Assay Protocol
This protocol is a representative method for determining the in vitro potency of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide derived from a known IRAK4 substrate)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the IRAK4 enzyme and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs
This assay measures the ability of a compound to inhibit IRAK4 activity in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-incubate the cells with the diluted test compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Kinase Inhibitor Drug Discovery Workflow.
References
Application Notes and Protocols: 2,3-Difluoropyridine-4-carboxylic Acid as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of fluorine atoms on the pyridine ring can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate. The carboxylic acid moiety provides a versatile handle for amide bond formation, a common linkage in many kinase inhibitor scaffolds.
While specific, publicly documented examples of kinase inhibitors synthesized directly from this compound are limited, its structural features make it an ideal starting material for creating inhibitors targeting a range of kinases implicated in diseases such as cancer. This document provides representative protocols and application notes for the use of this compound in the design and synthesis of kinase inhibitors, using a hypothetical Aurora A kinase inhibitor as an illustrative example.
Featured Application: Synthesis of a Representative Aurora A Kinase Inhibitor
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is a hallmark of many human cancers, making them attractive targets for anticancer drug development. The following sections detail a hypothetical workflow for the synthesis and evaluation of an Aurora A kinase inhibitor derived from this compound.
Quantitative Data for Analogous Kinase Inhibitors
To provide a context for the potential efficacy of inhibitors derived from this compound, the following table summarizes the biological activity of selected analogous kinase inhibitors featuring fluorinated pyridine or quinazoline carboxylic acid scaffolds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Citation |
| Compound 13 | Aurora A | < 200 | NCI-H446 (SCLC) | [1] |
| Compound 6e | Aurora A | Potent Inhibition | MCF-7 (Breast) | [2] |
| NHTP23 | CK2 | 10 | - | [3] |
| NHTP33 | CK2 | 8 | - | [3] |
| Compound 4c | EGFR | 560 (A549), 2460 (PC-3), 2210 (HepG2) | A549, PC-3, HepG2 | [4] |
Experimental Protocols
1. Synthesis of a Hypothetical Aurora A Kinase Inhibitor
This protocol describes a representative synthesis of a hypothetical Aurora A kinase inhibitor, (S)-N-(pyrrolidin-3-yl)-2',3'-difluoro-[4,4'-bipyridine]-2-carboxamide , through an amide coupling reaction between this compound and a suitable amine-containing scaffold.
Materials:
-
This compound
-
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
-
Propanephosphonic acid anhydride (T3P)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in a mixture of anhydrous DMF and DCM, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and triethylamine (3.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a 50% solution of T3P in ethyl acetate (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a minimal amount of DCM.
-
Add a solution of 4M HCl in 1,4-dioxane (excess).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product, (S)-N-(pyrrolidin-3-yl)-2',3'-difluoro-[4,4'-bipyridine]-2-carboxamide .
-
2. In Vitro Aurora A Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplate
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the recombinant Aurora A kinase.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Logical Relationships and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2,3-Difluoropyridine-4-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridine-4-carboxylic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of biologically active compounds.[1] Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it an attractive scaffold for the development of novel therapeutics. The reaction of this compound with a diverse range of primary and secondary amines yields a library of N-substituted 2,3-difluoropyridine-4-carboxamides. These carboxamides have shown significant potential in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
This document provides detailed application notes on the synthesis of these carboxamides, protocols for their preparation, and insights into their potential biological applications, with a focus on their role as kinase inhibitors.
Data Presentation: Amidation of this compound
The synthesis of 2,3-difluoropyridine-4-carboxamides can be achieved through various amidation methods. Below is a summary of representative methods and the expected yields based on reactions with analogous carboxylic acids.
Table 1: Direct Amidation of Carboxylic Acids with Amines using TiF4 Catalyst
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-2,3-difluoropyridine-4-carboxamide | 24 | ~96 |
| 2 | Aniline | N-phenyl-2,3-difluoropyridine-4-carboxamide | 24 | ~95 |
| 3 | Cyclohexylamine | N-cyclohexyl-2,3-difluoropyridine-4-carboxamide | 24 | ~90 |
| 4 | Morpholine | (2,3-difluoropyridin-4-yl)(morpholino)methanone | 24 | ~98 |
Yields are estimated based on reported TiF4-catalyzed amidation of similar aromatic carboxylic acids.[2] Reaction conditions typically involve refluxing in toluene with 10 mol% TiF4.[2]
Table 2: Amidation using Activating Agents
| Entry | Amine | Activating Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Substituted anilines | SOCl₂/Pyridine | Benzene | 2 | >85 |
| 2 | Primary/Secondary alkylamines | CDI | Solvent-free | <0.5 | >90 |
| 3 | Aromatic amines | B(OCH₂CF₃)₃ | MeCN | 5-24 | >90 |
| 4 | Various amines | POCl₃ | Pyridine | Not specified | 40-60 |
Yields are based on general amidation protocols for various carboxylic acids and may vary for this compound.[3]
Experimental Protocols
Protocol 1: General Procedure for TiF₄-Catalyzed Direct Amidation
This protocol is adapted from a general method for the direct amidation of carboxylic acids.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Titanium (IV) fluoride (TiF₄)
-
Toluene, anhydrous
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) is added the amine (1.1 mmol) and TiF₄ (0.1 mmol, 10 mol%).
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted 2,3-difluoropyridine-4-carboxamide.
Protocol 2: Amidation via Acyl Chloride Formation
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Pyridine or catalytic DMF
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) is added a catalytic amount of DMF (1-2 drops).
-
Oxalyl chloride (1.2 mmol) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,3-difluoropyridine-4-carbonyl chloride.
-
The crude acyl chloride is redissolved in anhydrous DCM (10 mL) and cooled to 0 °C.
-
A solution of the amine (1.1 mmol) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 mmol) in DCM (5 mL) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo and the crude product is purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of 2,3-difluoropyridine-4-carboxamides.
Caption: Simplified diagram of the MAPK/ERK signaling pathway, a common target for pyridine carboxamide-based kinase inhibitors in cancer.
Application Notes
The N-substituted 2,3-difluoropyridine-4-carboxamide scaffold is of significant interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyridine carboxamide moiety can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.
Kinase Inhibition and Cancer Therapy
Many approved and investigational kinase inhibitors feature a pyridine carboxamide core. These compounds often target key kinases in oncogenic signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers.[5] By inhibiting kinases like RAF, these compounds can block downstream signaling, leading to a reduction in cancer cell proliferation and survival.
The development of novel 2,3-difluoropyridine-4-carboxamides allows for the exploration of new chemical space and the potential for improved potency, selectivity, and pharmacokinetic properties compared to existing kinase inhibitors. The fluorine substituents can enhance binding affinity, metabolic stability, and cell permeability.
Structure-Activity Relationship (SAR)
Systematic variation of the amine component in the amidation reaction allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. By introducing different alkyl, aryl, and heteroaryl groups, researchers can probe the steric and electronic requirements of the kinase active site. This iterative process of synthesis and biological testing is crucial for the optimization of lead compounds with improved therapeutic potential.
Potential in Other Therapeutic Areas
While the primary focus has been on oncology, pyridine carboxamides have also been investigated for other therapeutic applications, including as antibacterial and antiviral agents. The ability to readily diversify the amine portion of the molecule makes this scaffold adaptable for targeting a wide range of biological targets.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100075971A1 - Substituted pyridine derivatives useful in the treatment of cancer and other disorders - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols are based on the well-established Fischer esterification method, adapted for the specific reactivity of a fluorinated pyridine carboxylic acid.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the electron-withdrawing fluorine atoms, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. Esterification of the carboxylic acid moiety is a common step in the synthetic route towards more complex derivatives. This document outlines the synthesis of its methyl and ethyl esters.
Reaction Principle
The esterification is achieved through the Fischer esterification reaction, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol is typically used, and the water formed during the reaction can be removed.[2] A strong acid, such as sulfuric acid, is commonly employed as a catalyst.[3]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-difluoropyridine-4-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Attach a reflux condenser to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 2,3-difluoropyridine-4-carboxylate.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation. A study on the synthesis of the similar methyl 3-fluoropyridine-4-carboxylate reported purification by flash chromatography.[4]
Protocol 2: Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate
This protocol is analogous to the synthesis of the methyl ester, with ethanol being used in place of methanol.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware and equipment as listed in Protocol 1.
Procedure:
-
Follow the same reaction setup, reaction, and work-up procedure as described in Protocol 1, substituting methanol with anhydrous ethanol.
-
The reaction mixture should be heated to reflux at the boiling point of ethanol (approximately 78-80 °C).
-
Monitor the reaction progress similarly.
-
Purify the resulting ethyl 2,3-difluoropyridine-4-carboxylate by flash chromatography or vacuum distillation as required.
Data Presentation
| Parameter | Methyl 2,3-difluoropyridine-4-carboxylate | Ethyl 2,3-difluoropyridine-4-carboxylate | Reference |
| Starting Material | This compound | This compound | N/A |
| Reagents | Methanol, H₂SO₄ (cat.) | Ethanol, H₂SO₄ (cat.) | [2][3] |
| Solvent | Methanol (excess) | Ethanol (excess) | [2][3] |
| Reaction Temp. | ~65-70 °C (Reflux) | ~78-80 °C (Reflux) | [3] |
| Reaction Time | 4-8 hours (typical, monitor by TLC/HPLC) | 4-8 hours (typical, monitor by TLC/HPLC) | N/A |
| Typical Yield | 70-90% (expected based on similar reactions) | 70-90% (expected based on similar reactions) | [5][6] |
| Purification | Flash Chromatography / Vacuum Distillation | Flash Chromatography / Vacuum Distillation | [4] |
Note: The provided yield is an educated estimation based on literature for similar esterifications, as direct experimental data for this specific reaction was not found in the search results.
Visualizations
Experimental Workflow for Fischer Esterification
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Fluorinated Pyridine Carboxylic Acids in Oncology Drug Discovery
Introduction
Fluorinated pyridine carboxylic acids are a class of chemical compounds that have garnered significant interest in the field of oncology drug discovery. The incorporation of fluorine atoms into the pyridine ring can modulate the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and membrane permeability. The carboxylic acid group often serves as a key interaction point with biological targets or as a handle for further chemical modifications. While 2,3-difluoropyridine-4-carboxylic acid is a valuable building block for creating a diverse range of molecular scaffolds, this document will use the well-established multi-targeted kinase inhibitor, Crizotinib, as a primary example to illustrate the broader principles of how pyridine-based compounds are utilized in the development of targeted cancer therapies. Crizotinib, an aminopyridine derivative, effectively demonstrates the clinical success of targeting specific oncogenic driver kinases.
Application Notes
Kinase Inhibition as a Therapeutic Strategy in Oncology
Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes such as proliferation, survival, differentiation, and metabolism. Dysregulation of kinase activity, often due to genetic mutations, is a hallmark of many cancers. This makes kinases attractive targets for therapeutic intervention. Small molecule kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking downstream signaling.
Crizotinib is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Hepatocyte Growth Factor Receptor (c-Met).[1][2] These kinases are known oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][3] By inhibiting these kinases, Crizotinib effectively halts the signaling pathways that promote tumor growth and survival.[1]
The Role of the Pyridine Moiety
The pyridine ring is a common scaffold in many kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site. This interaction is a key determinant of the inhibitor's potency and selectivity. In the case of Crizotinib, the aminopyridine core is essential for its binding to the ATP-binding pocket of ALK, ROS1, and c-Met.[2]
Clinical Applications and Efficacy of Crizotinib
Crizotinib has demonstrated significant clinical efficacy in patients with tumors harboring ALK or ROS1 rearrangements. Clinical trials have shown superior progression-free survival (PFS) for Crizotinib compared to standard chemotherapy in both first- and second-line treatment of ALK-positive advanced NSCLC.[4]
Table 1: Summary of Crizotinib Efficacy in ALK-Positive NSCLC [5]
| Clinical Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 61.2% | 57.4% - 64.8% |
| 1-Year Overall Survival (OS) | 66.8% | 52.2% - 78.8% |
| Progression-Free Survival (PFS) | 8.6 months | 7.3 - 9.9 months |
Table 2: Common Adverse Reactions Associated with Crizotinib [4][6]
| Adverse Reaction | Frequency | Severity |
| Vision Disorders | ~62% | Mostly mild (Grade 1/2) |
| Gastrointestinal Effects (Nausea, Diarrhea, Vomiting) | Common | Mostly mild to moderate |
| Elevated Liver Enzymes (ALT) | ~7% (Grade 3/4) | Can be severe |
| Pneumonitis | ~1.6% | Potentially life-threatening |
| QT Interval Prolongation | ~2.7% | Can be serious |
| Bradycardia | ~11% | Generally manageable |
Signaling Pathways
The primary targets of Crizotinib—ALK, ROS1, and MET—are receptor tyrosine kinases that, when aberrantly activated, drive cancer cell proliferation and survival through several downstream signaling cascades.
ALK Signaling Pathway
In some cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4, resulting in a constitutively active EML4-ALK fusion protein.[7] This fusion protein activates downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival.[7][8]
Caption: Crizotinib inhibits the constitutively active EML4-ALK fusion protein.
ROS1 Signaling Pathway
Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to fusion proteins with constitutive kinase activity.[9] ROS1 fusions activate similar downstream signaling pathways as ALK fusions, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, to promote oncogenesis.[10][11]
Caption: Crizotinib blocks the signaling from oncogenic ROS1 fusion proteins.
MET Signaling Pathway
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in various cellular processes.[12][13] In cancer, aberrant MET signaling can be caused by gene amplification, mutations (such as those leading to exon 14 skipping), or overexpression.[12][14] This leads to the activation of downstream pathways like RAS-MAPK and PI3K-AKT, promoting tumor growth, invasion, and metastasis.[14][15]
Caption: Crizotinib inhibits the activation of the MET receptor.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of kinase inhibitors like Crizotinib.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ALK Kinase Assay)
This protocol describes a method to determine the in vitro potency of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[16]
-
Peptide substrate for ALK
-
ATP
-
Test compound (e.g., Crizotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
-
Enzyme Addition: Add 2 µL of recombinant ALK enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ALK.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a cell viability assay using MTT reagent.
Materials:
-
Cancer cell line of interest (e.g., H3122 for ALK-positive NSCLC)
-
Complete cell culture medium
-
Test compound (e.g., Crizotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Pfizer Reports Positive Phase 3 Study Outcome Of XALKORI® (crizotinib) Compared To Chemotherapy In Previously Untreated Patients With ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) | Pfizer [pfizer.com]
- 5. The efficacy and safety of crizotinib in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progress of non-small-cell lung cancer with ROS1 rearrangement [frontiersin.org]
- 11. biomarker.onclive.com [biomarker.onclive.com]
- 12. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies [mdpi.com]
- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2,3-Difluoropyridine-4-Carboxylic Acid in Infectious Disease Research: A Review of Its Potential Based on Structurally Related Compounds
Note: Extensive literature searches did not yield specific studies detailing the direct application of 2,3-difluoropyridine-4-carboxylic acid or its immediate derivatives in infectious disease research. The available information consistently identifies it as a key pharmaceutical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1] This document, therefore, summarizes the properties of this compound as a chemical building block and provides detailed application notes and protocols for structurally similar fluorinated pyridine and carboxylic acid derivatives that have demonstrated activity against infectious agents. These examples serve to illustrate the potential research applications for compounds derived from this compound.
Properties of this compound
This compound (CAS No. 851386-31-7) is a white crystalline powder with a molecular formula of C6H3F2NO2 and a molecular weight of 159.09.[1] Its key physical and chemical properties are summarized in Table 1. The presence of the difluoro-substituted pyridine ring provides unique reactivity, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical industry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H3F2NO2 | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥99.0% | [1] |
| Melting Point | 159-160°C | [1] |
| Boiling Point | 377.4°C at 760 mmHg | [1] |
| Density | 1.535 g/cm³ | [1] |
| Flash Point | 182.1°C | [1] |
| Refractive Index | 1.515 | [1] |
Potential Applications in Infectious Disease Research Based on Analogous Compounds
While direct data on this compound is lacking, research on other fluorinated carboxylic acid derivatives demonstrates their potential as antimicrobial and antiviral agents. The fluorine atoms can enhance biological activity, metabolic stability, and binding affinity of molecules to their targets.
Antimicrobial Applications
Derivatives of fluorinated carboxylic acids have shown promise in the development of new antibacterial agents. For instance, pyrazole derivatives incorporating difluorophenyl moieties have been synthesized and tested against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
Table 2: Antimicrobial Activity of Exemplary Fluorinated Hydrazone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Phenyl hydrazone derivative (5a) | S. aureus, MRSA, B. subtilis, A. baumannii | 25 µg/mL | [2] |
| Fluoro-substituted phenyl hydrazones (5b, 5c, 5d) | B. subtilis, A. baumannii | 6.25 µg/mL | [2] |
| Phenyl hydrazone derivative (6a) | S. aureus, MRSA, B. subtilis | 25 µg/mL | [2] |
| Phenyl hydrazone derivative (6a) | A. baumannii | 6.25 µg/mL | [2] |
| Fluoro-substituted phenyl hydrazones (6b, 6c) | S. aureus, MRSA, B. subtilis | 12.5 µg/mL | [2] |
Antiviral Applications
Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. Although not directly derived from this compound, the synthesis of 2',3'-difluoro-2',3'-dideoxynucleoside analogs highlights the importance of fluorine in antiviral drug design. These compounds have been evaluated for their activity against hepatitis B virus (HBV) and hepatitis C virus (HCV).
Experimental Protocols
The following are generalized protocols based on methodologies reported for structurally similar compounds. These can serve as a starting point for designing experiments with derivatives of this compound.
General Synthesis of Hydrazone Derivatives from a Carboxylic Acid Intermediate
This protocol outlines a potential pathway for converting a carboxylic acid, such as this compound, into more complex, biologically active molecules like hydrazones.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the palladium-catalyzed cross-coupling of 2,3-difluoropyridine-4-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoropyridine scaffold. The following sections detail the potential for various cross-coupling reactions, offering a foundational guide for reaction development and optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Traditional cross-coupling reactions often require the use of organohalides. However, recent advancements have enabled the use of carboxylic acids as coupling partners through decarboxylative or decarbonylative pathways. These methods offer a more direct and often more sustainable route to complex molecules by utilizing readily available starting materials.
For a substrate like this compound, a decarboxylative or decarbonylative approach would involve the in-situ generation of a reactive organopalladium species from the carboxylic acid, which can then participate in various coupling reactions to form new bonds at the 4-position of the pyridine ring. While specific literature on the cross-coupling of this compound is limited, protocols for other pyridine carboxylic acids provide a strong basis for developing successful reaction conditions.
Key Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions could potentially be applied to this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
The following sections provide generalized protocols based on known decarboxylative/decarbonylative couplings of other heteroaromatic carboxylic acids. It is crucial to note that these are starting points and require optimization for the specific substrate.
Data Presentation: Hypothetical Reaction Parameters
The table below summarizes hypothetical reaction conditions for the decarbonylative Suzuki cross-coupling of various pyridine carboxylic acids with arylboronic acids, providing a basis for optimization with this compound.
| Entry | Pyridine Carboxylic Acid | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridinecarboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | Xantphos (5) | Et₃N | Dioxane | 160 | 15 | 90 |
| 2 | 2-Pyridinecarboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | Xantphos (5) | Et₃N | Dioxane | 160 | 15 | 85 |
| 3 | 4-Pyridinecarboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | Xantphos (5) | Et₃N | Dioxane | 160 | 15 | 82 |
| 4 | 2-Methyl-3-pyridinecarboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | Xantphos (5) | Et₃N | Dioxane | 160 | 15 | 73 |
| 5 | 2-(Trifluoromethyl)-3-pyridinecarboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | Xantphos (5) | Et₃N | Dioxane | 160 | 15 | 64 |
Data is generalized from literature on decarbonylative Suzuki couplings of pyridine carboxylic acids for illustrative purposes.[1]
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and optimized for this compound in a controlled laboratory setting.
General Protocol for Decarbonylative Suzuki-Miyaura Coupling
This protocol describes a potential procedure for the coupling of a pyridine carboxylic acid with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Xantphos (5 mol%)
-
Triethylamine (Et₃N, 1.75 equiv)
-
Pivalic anhydride (Piv₂O, 2.0 equiv)
-
Boric acid (H₃BO₃, 2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), Xantphos (5 mol%), and boric acid (2.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane to achieve a concentration of 0.2 M with respect to the carboxylic acid.
-
Add triethylamine (1.75 equiv) and pivalic anhydride (2.0 equiv) via syringe.
-
Heat the reaction mixture at 160 °C for 15 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Workflow for Palladium-Catalyzed Decarboxylative Cross-Coupling
Caption: General experimental workflow for cross-coupling.
Catalytic Cycle for Decarbonylative Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for decarbonylative Suzuki coupling.
References
Application Notes and Protocols: 2,3-Difluoropyridine-4-carboxylic Acid in the Synthesis of Florpyrauxifen-benzyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-difluoropyridine-4-carboxylic acid as a key starting material in the synthesis of the agrochemical, florpyrauxifen-benzyl. Detailed experimental protocols, quantitative data on herbicidal activity, and an elucidation of the biological mechanism of action are presented to support research and development in the field of agrochemicals.
Introduction
Florpyrauxifen-benzyl, marketed under the trade name Rinskor®, is a post-emergence herbicide belonging to the arylpicolinate class of synthetic auxins. It offers a broad spectrum of weed control in various crops, particularly rice. The synthesis of this complex molecule relies on the strategic use of fluorinated pyridine building blocks, with this compound serving as a critical precursor for the formation of the core picolinate structure.
Synthesis of Florpyrauxifen-benzyl
The synthesis of florpyrauxifen-benzyl from this compound is a multi-step process that can be broadly divided into three key stages:
-
Formation of the 6-Aryl Picolinate Core: This involves a Suzuki-Miyaura cross-coupling reaction to introduce the substituted phenyl group at the 6-position of the pyridine ring, followed by esterification.
-
Amination of the Pyridine Ring: Introduction of an amino group at the 4-position.
-
Chlorination of the Pyridine Ring: Introduction of a chlorine atom at the 3-position.
Experimental Workflow
Caption: Synthetic workflow for florpyrauxifen-benzyl.
Experimental Protocols
Step 1: Synthesis of Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4,5-difluoropicolinate (Intermediate G)
-
Suzuki-Miyaura Coupling:
-
To a degassed solution of this compound (1.0 eq) and 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(4-chloro-2-fluoro-3-methoxyphenyl)-2,3-difluoropyridine-4-carboxylic acid (Intermediate D).
-
-
Fischer Esterification:
-
Dissolve the crude carboxylic acid (Intermediate D) in a large excess of benzyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4,5-difluoropicolinate (Intermediate G).
-
Step 2: Synthesis of Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (Intermediate J)
-
Charge a pressure reactor with Benzyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4,5-difluoropicolinate (Intermediate G) and a suitable solvent such as acetonitrile.
-
Cool the reactor and introduce anhydrous ammonia.
-
Heat the sealed reactor to approximately 70-90 °C for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reactor, vent the excess ammonia, and concentrate the reaction mixture.
-
The crude product can be purified by crystallization or chromatography to yield Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (Intermediate J).
Step 3: Synthesis of Florpyrauxifen-benzyl (Final Product M)
-
Dissolve Benzyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (Intermediate J) in a suitable solvent like toluene.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin.
-
Heat the reaction mixture to 60-80 °C for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and wash with water to remove any water-soluble byproducts.
-
The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The final product, florpyrauxifen-benzyl, can be purified by crystallization from a suitable solvent system. A patent describes obtaining the final product with a purity of 95.2 wt% and a yield of 84%.[1]
Biological Activity and Mechanism of Action
Florpyrauxifen-benzyl acts as a synthetic auxin herbicide. In susceptible plants, it mimics the natural plant hormone auxin, leading to a disruption of normal growth processes and ultimately, plant death.[2] The arylpicolinates, including florpyrauxifen-benzyl, exhibit a unique binding affinity to auxin receptors compared to other synthetic auxin herbicides.[3][4]
Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway disruption.
Herbicidal Efficacy Data
The following tables summarize the herbicidal efficacy of florpyrauxifen-benzyl against various weed species. The data is presented as the Growth Reduction percentage (GR) at specific application rates or as the GR₅₀ value, which is the dose required to inhibit weed growth by 50%.
Table 1: Herbicidal Efficacy of Florpyrauxifen-benzyl against Key Weed Species
| Weed Species | Common Name | Application Rate (g a.i./ha) | Growth Reduction (%) | Citation |
| Echinochloa crus-galli | Barnyardgrass | 30 | 97 | [2] |
| Eclipta prostrata | Yerbadetajo | 4.14 (GR₅₀) | 50 | [5] |
| Amaranthus palmeri | Palmer Amaranth | 10 | 84 | [2] |
| Sesbania herbacea | Hemp Sesbania | 30 | ≥75 | [2] |
| Cyperus iria | Rice Flatsedge | 30 | ≥75 | [2] |
| Leptochloa chinensis | Chinese Sprangletop | 30 | ≥75 | [2] |
| Commelina benghalensis | Tropical Spiderwort | - | 73.8 - 92 (with glyphosate) | [6] |
Table 2: GR₅₀ Values of Florpyrauxifen-benzyl for Selected Weeds
| Weed Species | Common Name | GR₅₀ (g a.i./ha) | Citation |
| Echinochloa crus-galli | Barnyardgrass | 4.14 | [5] |
| Eclipta prostrata | Yerbadetajo | 0.38 | [5] |
Application Recommendations
Florpyrauxifen-benzyl is typically formulated as an emulsifiable concentrate and applied post-emergence. Application rates vary depending on the target weed species, their growth stage, and environmental conditions.
Table 3: General Application Rate Recommendations
| Crop | Application Timing | Rate (g a.i./ha) | Target Weeds |
| Rice | Post-emergence | 18 - 36 | Annual grasses, broadleaf weeds, and sedges |
| Aquatic Sites | Foliar or in-water | Varies (e.g., up to 50 ppb in-water) | Invasive aquatic plants (e.g., water hyacinth) |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of the potent arylpicolinate herbicide, florpyrauxifen-benzyl. The synthetic route, while multi-stepped, allows for the efficient construction of the complex molecular architecture required for its high herbicidal activity. The data presented herein demonstrates the efficacy of florpyrauxifen-benzyl against a broad spectrum of economically important weeds. A thorough understanding of its synthesis, mechanism of action, and biological activity is crucial for the development of new and effective crop protection solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 3. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Difluoropyridine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-difluoropyridine-4-carboxylic acid. This substrate is a valuable building block in medicinal chemistry, and the following protocols offer robust starting points for the synthesis of novel substituted pyridine derivatives.
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic rings.[1] Fluoropyridines are particularly well-suited for SNAr reactions due to the high electronegativity of the fluorine atom, which strongly activates the pyridine ring for nucleophilic attack.[2] This enhanced reactivity often allows for the use of milder reaction conditions compared to chloro- or bromo-pyridines, improving functional group tolerance.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
For this compound, the presence of the electron-withdrawing carboxylic acid group and the pyridine nitrogen atom significantly activates the C-2 and C-4 positions towards nucleophilic attack.[3][4] Based on established principles of SNAr on substituted pyridines, nucleophilic attack is predicted to occur regioselectively at the C-2 position. This is due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho carboxylic acid group, which stabilize the negative charge in the Meisenheimer intermediate.
Data Presentation: General Reaction Conditions
The following tables summarize typical starting conditions for SNAr reactions on fluoropyridines with various nucleophiles. These serve as a guideline for developing specific protocols for this compound.
Table 1: Reaction Conditions for SNAr with N-Nucleophiles on Fluoropyridines
| Nucleophile Class | Example | Base | Solvent | Temperature (°C) | Typical Yields |
| Primary Amines | Benzylamine | K₂CO₃, Et₃N | DMSO, NMP, MeCN | 80 - 120 | 70 - 95% |
| Secondary Amines | Morpholine | K₃PO₄, Cs₂CO₃ | t-Amyl alcohol, Dioxane | 100 - 140 | 85 - 98% |
| Anilines | 4-Methoxyaniline | NaH, K₂CO₃ | DMF, DMSO | 100 - 150 | 60 - 90% |
| N-Heterocycles | Imidazole | NaH, K₂CO₃ | DMF, MeCN | 80 - 120 | 75 - 95% |
Table 2: Reaction Conditions for SNAr with O-Nucleophiles on Fluoropyridines
| Nucleophile Class | Example | Base | Solvent | Temperature (°C) | Typical Yields |
| Alcohols | Sodium Ethoxide | NaH, KOtBu | EtOH, THF, Dioxane | 25 - 80 | 80 - 99% |
| Phenols | 4-Fluorophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO, MeCN | 80 - 140 | 70 - 95% |
| Water (Hydrolysis) | NaOH, KOH | H₂O, Dioxane | 80 - 100 | 70 - 90% |
Key Visualizations
Caption: Predicted SNAr on this compound.
Caption: Typical experimental workflow for SNAr reactions.
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.
-
Solvents should be anhydrous, particularly for reactions employing strong bases like NaH or KOtBu.[3]
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of 2-(Benzylamino)-3-fluoropyridine-4-carboxylic acid
This protocol details the reaction of this compound with a primary amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Under a nitrogen atmosphere, add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.
-
Add benzylamine (1.2 equiv) to the suspension via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Acidify the aqueous mixture to pH ~4-5 with 1 M HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Synthesis of 3-Fluoro-2-phenoxypyridine-4-carboxylic acid
This protocol provides a method for the substitution with a phenol, an oxygen-based nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add phenol (1.2 equiv) and anhydrous DMF.
-
Add cesium carbonate (1.5 equiv) and stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 equiv) to the reaction flask.
-
Heat the mixture to 120 °C and stir. Monitor the reaction for completion by TLC or LC-MS (typically 6-18 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Conclusion
Nucleophilic aromatic substitution on this compound is a versatile method for generating a diverse range of substituted pyridine derivatives. The provided protocols, based on established reactivity principles of fluoropyridines, offer a solid foundation for laboratory synthesis.[2][3] Researchers can adapt these conditions by modifying the nucleophile, base, solvent, and temperature to optimize outcomes for their specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: 2,3-Difluoropyridine-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-difluoropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is off-white or yellowish. How can I decolorize it?
A1: Colored impurities are common in aromatic compounds due to side reactions or degradation. The recommended method for decolorization is recrystallization. If the color persists, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration step to remove the charcoal before cooling. Be aware that activated charcoal can also adsorb your product, potentially reducing the yield.
Q2: I'm having difficulty recrystallizing this compound. What is a good solvent system?
A2: Carboxylic acids are generally good candidates for recrystallization from protic solvents like ethanol, methanol, or water, or mixtures thereof[1][2]. For this compound, which is a polar aromatic compound, you can start by screening polar solvents. A two-solvent system, using a "good" solvent in which the compound is soluble when hot and a "poor" (anti-solvent) in which it is insoluble, is often effective.[3] A good starting point would be a mixture of ethanol/water, methanol/water, or ethyl acetate/hexane.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a classic indicator of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. Further purification by recrystallization or column chromatography is recommended to remove these impurities.
Q4: After an aqueous workup, my product is still wet. What is the best way to dry this compound?
A4: After isolating the solid product, residual water or organic solvent can be removed. The first step is to wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the water before using a solid drying agent.[4] Common drying agents for organic solutions include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4][5]. After drying the organic solution and removing the solvent, the solid product should be dried under a high vacuum to remove any remaining volatile residues.
Q5: Can I use column chromatography to purify this acid? What are the recommended conditions?
A5: Yes, column chromatography can be an effective purification method. However, carboxylic acids can be challenging to purify on standard silica gel due to their acidity, which can lead to peak tailing. It is often recommended to add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape. A typical mobile phase could be a gradient of ethyl acetate and hexanes with 0.5-1% acetic acid.[6] Alternatively, reversed-phase (C18) chromatography with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) can be very effective for polar compounds.
Q6: What are the likely impurities I might encounter during the synthesis of this compound?
A6: Without a specific synthesis route, potential impurities are inferred from general synthetic methods for carboxylic acids. These can include:
-
Unreacted starting materials : Such as the corresponding aldehyde or alkylbenzene.[7]
-
Side-products : From incomplete oxidation or side reactions on the pyridine ring.
-
Reagents : Such as those from a Grignard reaction if that route is used.[7]
-
Residual solvents : From the reaction or workup.
An acid-base extraction is a robust method to separate the acidic product from neutral or basic impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity (<95%) | Presence of starting materials, side-products, or reagents. | Perform an acid-base extraction to isolate the acidic product. Follow with recrystallization or column chromatography. |
| Product is an Oil/Fails to Crystallize | Presence of impurities inhibiting crystallization; inappropriate solvent. | Purify further by column chromatography. For recrystallization, try a different solvent system, such as a two-solvent mixture (e.g., Ethyl Acetate/Hexane).[3] |
| Significant Product Loss During Purification | Product is partially soluble in the cold recrystallization solvent; excessive use of activated charcoal. | For recrystallization, ensure the solution is fully saturated before cooling and use a minimal amount of cold solvent for washing. Reduce the amount of charcoal or the contact time. |
| Peak Tailing in Normal Phase Chromatography | The acidic nature of the compound interacting strongly with the silica stationary phase. | Add 0.5-1% acetic acid or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid.[6] |
| Colored Impurities Present | Formation of high molecular weight, conjugated byproducts. | Recrystallize the product from a suitable solvent. If necessary, use a minimal amount of activated charcoal during recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification : Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Removal of Impurities : Combine the aqueous layers and wash with the same organic solvent (ethyl acetate or DCM) to remove any remaining neutral or basic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is around 2-3. The this compound will precipitate out of the solution.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Washing : Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying : Dry the purified solid under a high vacuum.
Protocol 2: Purification by Recrystallization
This is a standard method for purifying solid compounds.
-
Solvent Selection : Choose a suitable solvent or solvent system (e.g., ethanol/water). The compound should be soluble in the hot solvent but sparingly soluble at cold temperatures.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional) : If the solution is colored, add a very small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional) : If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under a high vacuum to remove all traces of solvent.
Protocol 3: Purification by Silica Gel Column Chromatography
This method is suitable for separating compounds with different polarities.
-
Stationary Phase : Prepare a column with silica gel.
-
Mobile Phase Selection : Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system (e.g., 70:30:1 Hexane:Ethyl Acetate:Acetic Acid) should give your product an Rf value of around 0.3-0.4.[8]
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution : Run the column with the selected mobile phase, collecting fractions.
-
Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying : Dry the resulting solid under a high vacuum.
Data Presentation
Table 1: Commercially Available Product Specifications
| Supplier | Purity Specification | Appearance |
| Thermo Scientific Chemicals | ≥96.0% (Titration) | White to off-white powder |
| Various Suppliers (via ChemicalBook) | 97% - 99% (HPLC) | Powder to crystal |
Visualizations
Experimental Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the purification process.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Methods of Preparation of Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 8. columbia.edu [columbia.edu]
Technical Support Center: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-difluoropyridine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Fluorination of Polychlorinated Pyridine Precursors followed by Carboxylation
This synthetic approach typically involves the fluorination of a starting material like 2,3,4-trichloropyridine, followed by the introduction of the carboxylic acid group.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 2,3-difluorinated product. | Incomplete fluorination. | Ensure anhydrous conditions and use a suitable fluorinating agent such as potassium fluoride with a phase-transfer catalyst. The reaction temperature and time are critical; staged heating (e.g., 180-190°C followed by 200-210°C) can improve the yield of the difluorinated product.[1] |
| Presence of mono-fluorinated or remaining chlorinated pyridine impurities. | Insufficient fluorinating agent or non-optimal reaction conditions. | Increase the molar ratio of the fluorinating agent. Optimize the reaction temperature and time to drive the reaction to completion. The initial reaction stage may accumulate mono-fluorinated pyridine, so a higher temperature in the second stage is often necessary.[1] |
| Formation of undesired isomers. | Non-selective fluorination or rearrangement reactions. | The choice of starting material and fluorinating agent is crucial for regioselectivity. Ensure precise temperature control, as high temperatures can sometimes lead to isomer formation. |
| Difficulty in introducing the carboxylic acid group. | Inefficient carboxylation method (e.g., Grignard or lithiation). | For lithiation, ensure strictly anhydrous conditions and low temperatures (e.g., -78°C) to prevent side reactions. Use a fresh, high-quality organolithium reagent. Quench the reaction with dry, high-purity carbon dioxide. |
Route 2: Hydrolysis of 2,3-Difluoro-4-cyanopyridine
This method involves the conversion of a nitrile group to a carboxylic acid.
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete reaction, presence of starting nitrile. | Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature, or reaction time). | Increase the concentration of the acid or base, raise the reaction temperature, and/or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Presence of 2,3-difluoropyridine-4-carboxamide as a major byproduct. | Incomplete hydrolysis of the intermediate amide. | The hydrolysis of the nitrile proceeds through an amide intermediate. To ensure complete conversion to the carboxylic acid, use more stringent conditions (e.g., higher temperature, longer reaction time) after the initial formation of the amide. |
| Product degradation or low yield. | Decarboxylation of the final product under harsh hydrolysis conditions. | While higher temperatures can drive the hydrolysis, excessive heat, especially in acidic conditions, can lead to the loss of the carboxylic acid group. Optimize the temperature and reaction time to find a balance between complete hydrolysis and minimal decarboxylation. Using a milder base and carefully controlling the temperature can mitigate this issue. |
Route 3: Directed ortho-Lithiation and Carboxylation of 2,3-Difluoropyridine
This route involves the direct functionalization of the 2,3-difluoropyridine ring.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product. | Inefficient lithiation. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent such as THF at low temperatures (-78°C). Ensure the LDA is freshly prepared or properly stored. |
| Formation of regioisomers. | Non-selective lithiation. | The directing effect of the fluorine atoms typically favors lithiation at the 4-position. However, side reactions can occur. Precise temperature control and slow addition of the organolithium reagent are critical. |
| Presence of N-diisopropyl-2,3-difluoropyridin-4-amine as an impurity. | Reaction of the lithiated intermediate with the diisopropylamine present from the LDA. | This is a known side reaction. While difficult to eliminate completely, using a slight excess of the pyridine starting material or optimizing the reaction time and temperature can help minimize its formation. |
| Reaction fails to initiate. | Inactive organolithium reagent or presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or newly purchased organolithium reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The common impurities largely depend on your synthetic route:
-
From polychlorinated precursors: Expect to see incompletely fluorinated intermediates, such as 2-chloro-3-fluoropyridine-4-carboxylic acid or other chloro-fluoro-pyridine derivatives.
-
From 2,3-difluoro-4-cyanopyridine: The most common impurity is the intermediate amide, 2,3-difluoropyridine-4-carboxamide. You may also have unreacted nitrile starting material.
-
From 2,3-difluoropyridine: Potential impurities include regioisomers from non-selective lithiation and byproducts from reactions with the base, such as N-diisopropyl-2,3-difluoropyridin-4-amine if using LDA.
Q2: How can I best purify the final product?
A2: Purification of this compound typically involves the following steps:
-
Acid-base extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and wash with an organic solvent (e.g., ether or dichloromethane) to remove neutral and basic impurities.
-
Acidification and precipitation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of around 2-3. The carboxylic acid product should precipitate out of the solution.
-
Filtration and washing: Collect the solid product by filtration and wash with cold water to remove any remaining salts.
-
Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as an ethanol/water mixture.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiles. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct spectral signatures.
Data Presentation
Table 1: Common Impurities and Their Expected Analytical Signatures
| Impurity Name | Potential Synthetic Route | Expected m/z [M+H]⁺ | Key ¹⁹F NMR Signal Characteristics |
| 2-chloro-3-fluoropyridine-4-carboxylic acid | Fluorination of polychlorinated pyridines | 176.0 | One fluorine signal. |
| 2,3-difluoropyridine-4-carboxamide | Hydrolysis of 2,3-difluoro-4-cyanopyridine | 159.1 | Two distinct fluorine signals. |
| 2,3-difluoro-4-cyanopyridine | Hydrolysis of 2,3-difluoro-4-cyanopyridine | 141.1 | Two distinct fluorine signals. |
| N-diisopropyl-2,3-difluoropyridin-4-amine | Lithiation of 2,3-difluoropyridine | 215.2 | Two distinct fluorine signals. |
Experimental Protocols
Protocol 1: General Purification of this compound
-
Dissolution: Suspend the crude solid in a 1 M aqueous solution of sodium hydroxide. Stir until all the solid has dissolved.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL for a 10 g scale). Discard the organic layers, which contain neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 20 mL).
-
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization (Optional): For higher purity, dissolve the dried solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Fluorinated Pyridinecarboxylic Acids
Welcome to the technical support center for the synthesis of fluorinated pyridinecarboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions to navigate the complexities of these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing fluorinated pyridinecarboxylic acids?
A1: The synthesis of fluorinated pyridinecarboxylic acids presents several key challenges. A primary hurdle is achieving regioselectivity, which is the precise placement of the fluorine atom at the desired position on the pyridine ring. Many synthetic routes also suffer from low yields due to side reactions, the instability of intermediates, and sometimes harsh reaction conditions that can lead to product decomposition. Purification of the final product from byproducts and starting materials can also be complex.
Q2: Which are the most common synthetic methods for introducing fluorine onto a pyridine ring?
A2: The most established methods include the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, and nucleophilic aromatic substitution (SNAr) reactions, such as the Halex reaction.[1] More recent advancements include methods utilizing Zincke imines for meta-selective fluorination and various C-H activation/fluorination strategies.[2]
Q3: How can I improve the regioselectivity of fluorination on the pyridine ring?
A3: Regioselectivity is influenced by the electronic properties of existing substituents and the chosen fluorination method.[3] For instance, electron-withdrawing groups can direct the incoming fluorine atom to specific positions in SNAr reactions. For meta-selective fluorination, the use of Zincke imines has proven effective.[2] The choice of catalyst and directing groups is also crucial in C-H activation strategies.[3]
Q4: What are the main safety concerns when synthesizing fluorinated pyridinecarboxylic acids?
A4: A significant safety concern is the handling of potentially explosive intermediates, particularly the diazonium tetrafluoroborate salts in the Balz-Schiemann reaction.[4] These salts can be sensitive to shock, friction, and heat. Additionally, some fluorinating agents and reagents, like hydrogen fluoride, are highly toxic and corrosive, requiring specialized handling procedures.
Q5: My purification of fluorinated pyridinecarboxylic acid isomers is proving difficult. What strategies can I employ?
A5: The separation of isomers with close boiling points and similar polarities is a common challenge.[5] When fractional distillation is ineffective, chromatographic techniques like High-Performance Liquid Chromatography (HPLC), especially with mixed-mode or specialized columns (e.g., phenyl-based or pentafluorophenyl), can exploit subtle differences in isomer interactions.[5][6] Selective crystallization by forming salts with specific reagents, such as oxalic acid, can also be an effective method for separating isomers like picolines.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of fluorinated pyridinecarboxylic acids.
Issue 1: Low or No Yield in Balz-Schiemann Reaction
Possible Causes:
-
Incomplete Diazotization: The initial formation of the diazonium salt is critical and sensitive to temperature and the purity of reagents.
-
Premature Decomposition of Diazonium Salt: Diazonium salts are often thermally unstable and can decompose before the desired fluorination occurs.[7]
-
Presence of Water: Moisture can interfere with the formation of the diazonium salt and lead to unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Balz-Schiemann reaction.
Solutions:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent premature decomposition of the diazonium salt.
-
Reagent Quality: Use high-purity starting amine and sodium nitrite. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: Rigorously dry all solvents and reagents before use, as water can lead to the formation of phenols as byproducts.
-
Solvent Choice for Decomposition: The choice of solvent for the thermal decomposition of the diazonium salt can impact the yield. Low- or non-polar solvents can sometimes improve the outcome.[7]
Issue 2: Poor Conversion in Halex (SNAr) Reaction
Possible Causes:
-
Inactive Fluoride Source: The fluoride salt (e.g., KF) may be hydrated, which significantly reduces its nucleophilicity.
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing the fluoride salt and promoting the reaction.
-
Insufficient Temperature: Halex reactions often require elevated temperatures to proceed at a practical rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor conversion in the Halex reaction.
Solutions:
-
Drying of Fluoride Salt: Anhydrous potassium fluoride (KF) is crucial. It should be dried under high vacuum at elevated temperatures before use.[8]
-
Solvent Selection: Use polar aprotic solvents like DMSO, DMF, or sulfolane to enhance the nucleophilicity of the fluoride ion.[9][10]
-
Phase-Transfer Catalysts: Employing a phase-transfer catalyst can improve the solubility and reactivity of the fluoride salt.[10]
-
Temperature Optimization: These reactions often necessitate high temperatures. Gradually increasing the temperature can improve the reaction rate, but monitor for potential decomposition.
Data Presentation
The choice of solvent can significantly impact the yield of the Halex reaction. The following table summarizes the effect of different solvents on the conversion of p-nitrochlorobenzene to p-fluoronitrobenzene using anhydrous potassium fluoride.
| Solvent | Reaction Time (h) | Yield of 4-Fluoronitrobenzene (%) |
| DMSO | 1.5 | 91 |
| DMF | 4 | 78 |
| Sulfolane | 4 | 82 |
Data adapted from a comparative study on Halex reactions.[9]
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation
This protocol describes the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine using potassium permanganate as the oxidizing agent.[11][12]
Materials:
-
2-fluoro-5-methylpyridine (100 mg, 0.9 mmol)
-
Potassium permanganate (KMnO₄) (284 mg, 1.8 mmol)
-
Deionized water (50 mL)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of KMnO₄ (284 mg, 1.8 mmol) in 50 mL of water, add 2-fluoro-5-methylpyridine (100 mg, 0.9 mmol) at room temperature.
-
Heat the reaction mixture to 100°C for 4 hours.
-
Filter the resulting precipitate and discard it.
-
Wash the aqueous solution with a 3:2 mixture of hexane and ethyl acetate (2 x 20 mL).
-
Acidify the aqueous solution with 2N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield 6-fluoronicotinic acid as a white solid (yield: 30 mg).[11]
General Synthetic Workflow:
Caption: General workflow for the synthesis of 6-fluoronicotinic acid via oxidation.
Protocol 2: Synthesis of 6-Fluoronicotinic Acid via Halex Reaction
This protocol outlines a synthetic route to 6-fluoronicotinic acid starting from 2,5-dibromopyridine.[13]
Materials:
-
2,5-dibromopyridine
-
Isopropyl magnesium chloride
-
Cuprous iodide
-
Methyl chloroformate
-
Tetrahydrofuran (THF)
-
Anhydrous tetramethylammonium fluoride
-
Dimethylformamide (DMF)
-
30% Sodium hydroxide (NaOH) solution
-
20% Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of Methyl 6-bromonicotinate
-
In a reaction vessel under an inert atmosphere, dissolve 2,5-dibromopyridine (59.2g, 0.25 mol) in 400 mL of THF and cool to -10°C.
-
Slowly add isopropyl magnesium chloride solution (2.0 M, 150 mL, 0.30 mol).
-
After the Grignard exchange is complete, add cuprous iodide (1.43g, 7.5 mmol) followed by the dropwise addition of methyl chloroformate (28.4g, 0.30 mol).
-
Stir the reaction at room temperature for 1 hour.
-
Work up the reaction by adding 3M HCl to adjust the pH to 3-4, followed by extraction with ethyl acetate. The crude product is purified to yield methyl 6-bromonicotinate.
Step 2: Fluorination and Hydrolysis
-
To a solution of methyl 6-bromonicotinate (42.9g, 0.20 mol) in 300 mL of DMF, add anhydrous tetramethylammonium fluoride.
-
Heat the mixture to 40-50°C and stir for 16 hours.
-
After cooling, remove the DMF under reduced pressure.
-
Add 60g of 30% NaOH solution and stir at room temperature for 3 hours for hydrolysis.
-
Acidify the reaction mixture with 20% HCl to a pH of 3-4 to precipitate the product.
-
Filter, wash the solid with water, and dry under vacuum to obtain 6-fluoronicotinic acid (yield: 24.1g, 85.6%).[13]
General Synthetic Workflow:
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 11. Synthesis routes of 6-Fluoronicotinic acid [benchchem.com]
- 12. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
optimizing reaction conditions for 2,3-difluoropyridine-4-carboxylic acid amide coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the amide coupling reactions of 2,3-difluoropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the amide coupling of this compound challenging?
A1: The pyridine ring in this compound is electron-deficient due to the presence of two fluorine atoms and the nitrogen atom. This electronic nature can make the carboxylic acid less reactive and the corresponding amine substrates less nucleophilic, leading to sluggish reactions and lower yields compared to standard amide couplings.[1][2]
Q2: What are the most common side reactions observed during the amide coupling of this substrate?
A2: Common side reactions include:
-
Low or no product yield: This can be due to poor activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[3]
-
Formation of byproducts: The coupling reagent itself can react with the amine to form guanidinium byproducts, especially with uronium-based reagents like HATU if not used correctly.[4][5]
-
Racemization: If coupling an enantiomerically pure amine, racemization can occur, particularly at higher temperatures or with certain coupling reagents. Additives like HOBt or OxymaPure can help suppress this.[3][6]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]
Q3: How do I choose the right coupling reagent for this reaction?
A3: The choice of coupling reagent is critical. For electron-deficient systems, more reactive coupling reagents are often required.
-
Uronium/Aminium salts (HATU, HBTU): These are highly efficient and react quickly, often being the reagents of choice for difficult couplings.[5][6][7] HATU is particularly effective due to the formation of a highly reactive OAt-ester.[4][5]
-
Phosphonium salts (PyBOP, PyAOP): These are also very effective and can be a good alternative to uronium salts, sometimes offering advantages in terms of byproduct profiles.[5][8]
-
Carbodiimides (EDC, DCC): While common, they might be less effective for this challenging substrate unless used with additives like HOBt or HOAt to enhance reactivity and minimize side reactions.[6][9]
-
Acyl Fluoride Formation: In-situ generation of the acyl fluoride has been shown to be a robust method for coupling sterically hindered and electron-deficient substrates.[1][2][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more powerful coupling reagent like HATU or PyBOP.- Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3][12] |
| Low nucleophilicity of the amine. | - Increase the equivalents of the amine (1.2-2.0 eq).- Use a stronger, non-nucleophilic base (e.g., DIPEA) to ensure the amine is deprotonated.- Increase the reaction temperature; however, monitor for decomposition. | |
| Suboptimal reaction conditions. | - Ensure anhydrous conditions by using dry solvents and reagents.- Screen different solvents (e.g., DMF, DCM, MeCN).- Optimize the base used (e.g., DIPEA, Et3N, 2,6-lutidine). | |
| Impurity Formation | Guanidinium byproduct from uronium reagents. | - Add the amine to the pre-activated carboxylic acid solution. Do not mix the coupling reagent, base, and amine together before adding the acid.- Use phosphonium-based reagents (e.g., PyBOP) which do not form this byproduct.[4] |
| Unreacted starting materials. | - Increase reaction time or temperature.- Improve the efficiency of the coupling by changing the reagent or solvent. | |
| Reaction Stalls | Formation of an unreactive intermediate. | - Consider a different class of coupling reagent.- Additives like HOBt or DMAP (catalytic) can sometimes facilitate the reaction.[9] |
| Steric hindrance. | - Higher reaction temperatures or longer reaction times may be necessary.- The acyl fluoride method is often successful for sterically demanding substrates.[1][2][10] |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes common coupling reagent systems for challenging amide bond formations. The equivalents are provided as a general starting point and may require further optimization.
| Coupling Reagent | Additive | Base (eq.) | Solvent | Typical Temp. | Key Considerations |
| HATU (1.1-1.5 eq) | None | DIPEA (2-3) | DMF, MeCN | RT to 60°C | Highly efficient, but can lead to guanidinium byproducts if not used correctly.[4][5] |
| PyBOP (1.1-1.5 eq) | None | DIPEA (2-3) | DMF, DCM | RT to 60°C | Strong coupling reagent with non-carcinogenic byproducts.[8] |
| EDC (1.2-2.0 eq) | HOBt (1.0 eq) | DIPEA or Et3N (2-4) | DCM, DMF | 0°C to RT | A common and cost-effective choice, but may be less effective for this substrate. The byproduct is water-soluble.[6][9] |
| T3P (1.5 eq) | None | Pyridine or Et3N (3-4) | EtOAc, MeCN | RT to 80°C | A "green" alternative with an easy workup as byproducts are water-soluble.[13][14] |
| (COCl)₂ or SOCl₂ (1.2 eq) | Catalytic DMF | Pyridine or Et3N (2-3) | DCM, Toluene | 0°C to Reflux | Forms the acyl chloride in situ; requires careful handling due to corrosive nature and HCl byproduct.[15] |
| BTFFH/TFFH (1.1-1.2 eq) | DIPEA (2.2-4.5) | DIPEA | DCM, DCE | RT to 140°C | In-situ acyl fluoride formation, effective for sterically hindered and electron-deficient substrates.[10] |
Experimental Protocols
Protocol 1: General Procedure using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In-situ Acyl Fluoride Formation
-
Dissolve this compound (1.3 eq) in anhydrous DCM.
-
Add a fluorinating agent (e.g., BTFFH, 1.5 eq) and DIPEA (4.5 eq).[10]
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add the amine solution to the acyl fluoride mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80°C in a sealed vial) and stir for 12-24 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. growingscience.com [growingscience.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-difluoropyridine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound from 2,3-difluoro-4-cyanopyridine via hydrolysis is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?
A1: Incomplete hydrolysis of the nitrile to the carboxylic acid, resulting in the formation of 2,3-difluoropyridine-4-carboxamide, is a common issue. To promote complete hydrolysis, consider the following adjustments:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the hydrolysis of the amide intermediate.
-
Stronger Acid or Base Catalysis: Employing a higher concentration of the acid or base catalyst can accelerate the rate of the second hydrolysis step. For acidic hydrolysis, consider using concentrated sulfuric acid. For basic hydrolysis, sodium or potassium hydroxide are typically used.[1]
-
Water Stoichiometry: Ensure that a sufficient excess of water is present in the reaction mixture, as it is a key reagent in the hydrolysis process.[1]
Q2: I am attempting a lithiation of 2,3-difluoropyridine followed by carboxylation with carbon dioxide, but the yield is low. What are the potential side reactions?
A2: Low yields in this two-step, one-pot synthesis can be attributed to several side reactions:
-
Proton Quenching: The organolithium intermediate is highly basic and can be quenched by trace amounts of acidic protons from sources like water, alcohols, or even the solvent itself if not perfectly anhydrous. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Incorrect Lithiation Position: While the fluorine atoms direct the lithiation to the 4-position, there is a possibility of lithiation at other positions on the pyridine ring, leading to a mixture of carboxylated isomers.
-
Reaction with Solvent: Strong organolithium bases like n-butyllithium or lithium diisopropylamide (LDA) can react with ethereal solvents like THF, especially at elevated temperatures. It is crucial to maintain cryogenic temperatures (e.g., -78 °C) throughout the generation and reaction of the organolithium species.[2][3]
-
Formation of Di-lithiated Species: The use of excess organolithium reagent could potentially lead to the formation of di-lithiated species, which can complicate the subsequent carboxylation step.
Q3: During the purification of this compound, I observe a loss of product and gas evolution, especially when heating. What is happening?
A3: The observation of gas evolution (carbon dioxide) upon heating suggests that the product may be undergoing decarboxylation. While pyridinecarboxylic acids are generally more stable than other heterocyclic carboxylic acids, decarboxylation can occur under harsh thermal conditions. To mitigate this:
-
Avoid Excessive Heat: During purification steps such as recrystallization or drying, use the minimum effective temperature.
-
pH Control: The stability of the carboxylic acid is pH-dependent. Ensure the pH is controlled during workup and purification to avoid conditions that might promote decarboxylation.
Quantitative Data Summary
The following table summarizes potential yield implications of common side reactions. Please note that these are representative values and can vary significantly based on specific reaction conditions.
| Side Reaction/Issue | Starting Material | Potential Side Product(s) | Typical Impact on Main Product Yield |
| Incomplete Hydrolysis | 2,3-Difluoro-4-cyanopyridine | 2,3-Difluoropyridine-4-carboxamide | 5-50% decrease |
| Incorrect Lithiation | 2,3-Difluoropyridine | Isomeric difluoropyridine carboxylic acids | 10-30% decrease |
| Proton Quenching of Organolithium | 2,3-Difluoropyridine | 2,3-Difluoropyridine (unreacted) | 10-70% decrease |
| Decarboxylation | This compound | 2,3-Difluoropyridine | 5-20% decrease during workup/purification |
Key Experimental Protocols
Protocol 1: Hydrolysis of 2,3-Difluoro-4-cyanopyridine to this compound (Acidic Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoro-4-cyanopyridine (1 equivalent).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Lithiation and Carboxylation of 2,3-Difluoropyridine
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath. Add 2,3-difluoropyridine (1 equivalent) to the cooled solvent.
-
Lithiation: Slowly add a solution of n-butyllithium or lithium diisopropylamide (LDA) (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours at -78 °C, or pour the reaction mixture over crushed dry ice.
-
Quenching and Workup: Allow the mixture to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Acidification and Isolation: Acidify the aqueous layer with dilute hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualized Workflows and Pathways
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3-difluoropyridine-4-carboxylic acid synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported and effective method is the directed ortho-metalation of 2,3-difluoropyridine. This involves using a strong lithium amide base, such as lithium diisopropylamide (LDA), to selectively deprotonate the pyridine ring at the 4-position, followed by quenching the resulting organolithium intermediate with carbon dioxide (dry ice) to form the carboxylic acid.[1]
Q2: My reaction yield is consistently low. What are the most critical factors to control in this synthesis?
A2: Low yields in the directed ortho-metalation of 2,3-difluoropyridine are often attributed to three primary factors:
-
Moisture: Organolithium reagents like LDA are extremely sensitive to moisture. Rigorously anhydrous conditions are paramount for success.
-
Temperature: The reaction is highly temperature-sensitive. Maintaining a very low temperature (typically -78 °C) is crucial to prevent side reactions and decomposition of the lithiated intermediate.
-
Purity of Reagents: The purity of 2,3-difluoropyridine and the quality of the LDA solution are critical. Impurities can consume the organolithium reagent and lead to undesired byproducts.
Q3: Are there any common side products I should be aware of?
A3: Yes, potential side products can include:
-
Products from reaction with solvent: At temperatures above -78 °C, LDA can react with the common solvent, tetrahydrofuran (THF).
-
Di-lithiated species: Although less common for this substrate, using an excess of the base could potentially lead to di-lithiated species.
-
Unreacted starting material: Incomplete lithiation or inefficient carboxylation will result in the recovery of 2,3-difluoropyridine.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through recrystallization. After an aqueous workup to remove inorganic salts, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive LDA solution: The LDA may have degraded due to improper storage or handling. | Use a freshly prepared or recently titrated solution of LDA. |
| Presence of moisture: Water in the reaction flask, solvent, or starting material will quench the LDA. | Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and ensure the 2,3-difluoropyridine is dry. | |
| Reaction temperature too high: The lithiated intermediate may be unstable at higher temperatures. | Maintain a strict reaction temperature of -78 °C throughout the addition of LDA and the subsequent stirring period. | |
| Formation of multiple unidentified byproducts | Reaction with THF: The reaction temperature may have risen, causing the LDA to react with the THF solvent. | Ensure efficient cooling and slow, dropwise addition of the LDA solution to maintain the low temperature. |
| Impure starting material: Impurities in the 2,3-difluoropyridine can lead to side reactions. | Purify the 2,3-difluoropyridine by distillation before use. | |
| Inconsistent yields between batches | Inaccurate quantification of LDA: The concentration of the commercial LDA solution may vary. | Titrate the LDA solution before each use to determine its exact molarity. |
| Inefficient carboxylation: The dry ice may not have been completely anhydrous or the quenching procedure may have been too rapid. | Use freshly crushed, high-quality dry ice. Ensure the lithiated pyridine solution is added slowly to a well-stirred slurry of dry ice in THF. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the directed ortho-metalation of 2,3-difluoropyridine.
Materials:
-
2,3-Difluoropyridine
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.
-
Reaction Setup: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Lithiated Intermediate: Slowly add a solution of 2,3-difluoropyridine in anhydrous THF to the cooled LDA solution via the dropping funnel, maintaining the internal temperature at or below -75 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the cold solution of the lithiated pyridine to the dry ice slurry via a cannula while stirring vigorously.
-
Quenching and Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for the Synthesis of this compound
| Starting Material | Base | Solvent | Temperature (°C) | Electrophile | Yield (%) | Reference |
| 2,3-Difluoropyridine | LDA | THF | -78 | CO₂ (dry ice) | 78 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: 2,3-Difluoropyridine-4-carboxylic Acid Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 2,3-difluoropyridine-4-carboxylic acid in solution. Due to the limited availability of specific stability data for this compound in public literature, this resource offers a framework based on the chemical properties of fluorinated pyridine carboxylic acids and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The solubility and stability of carboxylic acids are often pH-dependent. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of the carboxylic acid group or potentially affect the stability of the pyridine ring.
-
Solvent: The choice of solvent is critical. While soluble in polar organic solvents like methanol and DMSO, its stability in these solutions over time, especially in the presence of water, should be evaluated.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage at room temperature or higher may not be suitable.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation of the pyridine ring structure.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other degradation products.
Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?
A2: A change in color, such as yellowing, is often an indicator of degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is recommended to analyze the solution using a stability-indicating method like HPLC-UV to identify any new peaks corresponding to degradation products.
Q3: Can I expect decarboxylation to be a significant degradation pathway?
A3: Decarboxylation of pyridine carboxylic acids can occur, particularly under thermal stress. While the fluorine substituents can influence the electronic properties and stability of the pyridine ring, the possibility of decarboxylation, especially at elevated temperatures, should not be dismissed.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or methanol.
-
Concentration: Prepare solutions at a concentration that ensures complete dissolution and avoids precipitation upon storage.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to identifying and resolving common stability problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate formation in the solution upon storage or after temperature change. | - Poor solubility in the chosen solvent.- Supersaturation during initial dissolution.- Change in pH or solvent composition. | - Verify the solubility of the compound in the chosen solvent at the storage temperature.- Consider using a co-solvent system to improve solubility.- Ensure the pH of aqueous solutions is maintained within a range where the compound is soluble.- Filter the solution through a 0.22 µm filter before storage. |
| Decrease in the expected concentration of the parent compound over time (assessed by HPLC). | - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption to the surface of the storage container. | - Perform a forced degradation study to identify potential degradation pathways.- Analyze for the appearance of new peaks in the chromatogram.- Use low-adsorption vials (e.g., polypropylene or silanized glass).- Include a known internal standard to accurately quantify the loss of the parent compound. |
| Appearance of new, unexpected peaks in HPLC chromatograms. | - Formation of degradation products. | - Characterize the new peaks using LC-MS to determine their mass and potential structure.- Compare the degradation profile with samples subjected to forced degradation conditions (acid, base, oxidation, heat, light) to identify the degradation pathway. |
| Inconsistent results in biological assays. | - Instability of the compound in the assay medium.- Interaction with assay components. | - Assess the stability of the compound in the specific assay buffer or cell culture medium under the experimental conditions (e.g., 37°C, 5% CO₂).- Prepare fresh solutions for each experiment.- Include a positive control to monitor assay performance. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Phosphate buffers (e.g., pH 5.0, 7.4) and HCl/NaOH solutions for other pH values.
-
Orbital shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters (low-binding)
-
HPLC system with UV detector
Methodology:
-
Add an excess amount of this compound to a series of vials containing the aqueous solutions of different pH.
-
Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.
-
The solubility is reported in mg/mL or µg/mL.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[1][2][3][4][5][6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV system, LC-MS system
Methodology:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the compound solution. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the compound solution. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the compound solution. Keep at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the solution in an oven at a set temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC-UV method.
-
If degradation is observed, use LC-MS to identify the mass of the degradation products.
-
Data Presentation:
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 hours | Room Temp | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 hours | 80°C | Data to be filled | Data to be filled |
| Thermal (Solution) | 48 hours | 80°C | Data to be filled | Data to be filled |
| Photolytic (Solid) | Per ICH Q1B | Controlled | Data to be filled | Data to be filled |
| Photolytic (Solution) | Per ICH Q1B | Controlled | Data to be filled | Data to be filled |
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rjptonline.org [rjptonline.org]
- 5. jddtonline.info [jddtonline.info]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ikev.org [ikev.org]
- 11. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 2,3-difluoropyridine-4-carboxylic acid
Welcome to the technical support center for 2,3-difluoropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for designing and troubleshooting reactions.
| Property | Value | Reference |
| CAS Number | 851386-31-7 | [1] |
| Molecular Formula | C₆H₃F₂NO₂ | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| Melting Point | 159-160 °C | [1] |
| Boiling Point | 377.4 °C at 760 mmHg | [1] |
| pKa | ~2.10 (estimated for similar structures) | The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity (lower the pKa) compared to pyridine-4-carboxylic acid.[2][3][4] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in methanol and other polar apathetic solvents like DMF and NMP. | [5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during common synthetic transformations with this compound.
Amide Coupling Reactions
Amide bond formation is a frequent application of this compound. However, the electron-deficient nature of the pyridine ring can impact reactivity.
Question 1: My amide coupling reaction with this compound is showing low or no yield. What are the common causes and how can I improve it?
Answer:
Low yields in amide coupling reactions with this substrate are often due to the reduced nucleophilicity of the carboxylate after deprotonation, a consequence of the electron-withdrawing fluorine atoms. Here’s a troubleshooting guide:
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough.
-
Solution: Switch to a more powerful uronium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These are known to be effective for sterically hindered or electron-deficient acids.[6][7] For particularly challenging couplings, consider converting the carboxylic acid to the more reactive acyl fluoride.[4]
-
-
Suboptimal Base: The choice of base is critical.
-
Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7] Ensure you use a sufficient excess (typically 2-3 equivalents) to neutralize the acid and any acidic byproducts from the coupling reagent.
-
-
Side Reactions: The activated carboxylic acid is a reactive intermediate that can participate in undesired reactions.
-
Solution: Control the order of addition. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can sometimes improve yields.[8]
-
-
Poor Solubility: Ensure all reactants are fully dissolved.
-
Solution: Use polar apathetic solvents like DMF, NMP, or acetonitrile.
-
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting logic for failed amide coupling reactions.
Experimental Protocol: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (3.0 eq.) at 0 °C.[8][9]
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove the DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Esterification Reactions
Esterification of this compound can be challenging under standard acidic conditions due to the low nucleophilicity of the carbonyl oxygen.
Question 2: I am attempting a Fischer esterification with this compound, but the reaction is very slow and gives poor yields. What should I do?
Answer:
The electron-withdrawing fluorine atoms deactivate the carbonyl group towards protonation, which is the initial step in Fischer esterification. Therefore, more forcing conditions or alternative methods are often required.
-
Insufficient Acid Catalyst: A standard amount of acid catalyst may not be enough.
-
Solution: Increase the loading of the strong acid catalyst (e.g., H₂SO₄ or TsOH). Using the alcohol as a co-solvent and removing water as it forms (e.g., with a Dean-Stark apparatus) can help drive the equilibrium.[10]
-
-
Reaction Conditions are Too Mild: Room temperature or gentle heating may not be sufficient.
-
Solution: Increase the reaction temperature to reflux.[11]
-
-
Alternative Methods: Fischer esterification may not be the optimal method.
-
Solution: The Steglich esterification, which uses a coupling reagent like DCC or EDC in the presence of a catalytic amount of DMAP, is a much milder and often more effective method for electron-deficient carboxylic acids.[12][13][14] This method avoids the need for strong acids and high temperatures.
-
Comparison of Esterification Methods
| Method | Reagents | Conditions | Pros | Cons |
| Fischer Esterification | Alcohol, Strong Acid (cat.) | Reflux, Water Removal | Inexpensive reagents | Harsh conditions, may not be suitable for sensitive substrates. |
| Steglich Esterification | Alcohol, DCC/EDC, DMAP (cat.) | Room Temperature | Mild conditions, suitable for sensitive substrates.[13] | Stoichiometric coupling reagent required, byproduct removal necessary. |
Experimental Protocol: Steglich Esterification
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM or THF.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU). If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Suzuki Coupling Reactions
For Suzuki couplings, this compound would typically be converted to a halide or triflate first. However, if the coupling partner is a boronic acid, the acidic proton of the carboxylic acid can interfere with the reaction.
Question 3: I am performing a Suzuki coupling with a derivative of this compound and the reaction is failing. What are the likely issues?
Answer:
Failed Suzuki couplings involving this scaffold can be due to several factors, including catalyst deactivation and side reactions of the boronic acid partner.
-
Base Incompatibility: The base is crucial for activating the boronic acid, but a strong base can cause decomposition of sensitive substrates.[15][16]
-
Solution: Use a milder base like K₂CO₃ or K₃PO₄. Anhydrous conditions can also be beneficial. If the carboxylic acid is present on one of the coupling partners, an extra equivalent of base is required to neutralize it.
-
-
Protodeboronation: Heteroaryl boronic acids are particularly susceptible to this side reaction where the boronic acid is replaced by a hydrogen atom.[16]
-
Solution: Use anhydrous solvents, a milder base, and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[16]
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.
-
Solution: Use a ligand that can form a more stable and active complex with palladium, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[17]
-
Troubleshooting Decision Tree for Suzuki Coupling
Caption: Decision-making process for troubleshooting Suzuki coupling reactions.
Experimental Protocol: Suzuki Coupling of a Halogenated 2,3-Difluoropyridine Derivative
-
To a degassed solution of the halogenated 2,3-difluoropyridine derivative (1.0 eq.) and the boronic acid or ester (1.2-1.5 eq.) in a suitable solvent (e.g., dioxane/water 10:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[18]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Reactions
Similar to Suzuki coupling, Sonogashira reactions require the conversion of the carboxylic acid to a halide or triflate. The reaction conditions must be carefully controlled to avoid side reactions.
Question 4: My Sonogashira coupling involving a 2,3-difluoropyridine derivative is giving a low yield of the desired alkyne. What could be the problem?
Answer:
Low yields in Sonogashira couplings can result from catalyst poisoning, homocoupling of the alkyne, or incomplete reaction.
-
Catalyst System: The choice of palladium and copper catalysts, as well as the ligand, is critical.
-
Reaction Conditions: Sonogashira couplings are sensitive to oxygen.
-
Solution: The reaction must be performed under strictly inert conditions (argon or nitrogen).[15] Degassing the solvent and reagents is crucial to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Gentle heating (40-60 °C) can sometimes improve the reaction rate and yield. Ensure the base is not quenching the reaction by forming an unreactive salt with the starting material.
-
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the halogenated 2,3-difluoropyridine derivative (1.0 eq.), the terminal alkyne (1.2 eq.), CuI (5-10 mol%), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).[15]
-
Add a degassed amine solvent such as triethylamine or a mixture of THF and diisopropylamine.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Decarboxylation
Question 5: I am concerned about the potential for decarboxylation of this compound during my reaction. Under what conditions is this likely to occur?
Answer:
Decarboxylation of pyridine carboxylic acids can occur, particularly under harsh thermal conditions or in the presence of certain catalysts.
-
Thermal Decarboxylation: High temperatures can promote the loss of CO₂.[8] Pyridine-2-carboxylic acids are generally more prone to decarboxylation than pyridine-4-carboxylic acids due to the ability to form a stabilized zwitterionic intermediate.[2][21] However, at sufficiently high temperatures, decarboxylation of the 4-carboxylic acid can still occur.
-
Mitigation: Avoid unnecessarily high reaction temperatures. If a reaction requires heat, try to keep it below 150 °C if possible.
-
-
Catalytic Decarboxylation: Some transition metals, such as copper, can catalyze decarboxylation at lower temperatures.[8]
-
Mitigation: Be mindful of the catalysts used in your reactions. If decarboxylation is a suspected side reaction in a metal-catalyzed process, screening different catalysts or ligands may be necessary.
-
Relative Stability of Pyridinecarboxylic Acids to Decarboxylation
| Position of -COOH | Relative Ease of Decarboxylation | Reason |
| 2- (ortho) | Highest | Stabilization of the intermediate via a zwitterion with the pyridine nitrogen.[2][21] |
| 4- (para) | Intermediate | Less facile than the 2-position, but can occur under forcing conditions. |
| 3- (meta) | Lowest | The negative charge of the intermediate carbanion is not well-stabilized by the nitrogen atom. |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. books.rsc.org [books.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Large-Scale Synthesis of 2,3-Difluoropyridine-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,3-difluoropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for this compound?
A1: A prevalent two-step route is employed for large-scale synthesis. The first step typically involves a halogen exchange (Halex) reaction to produce 2,3-difluoropyridine from a suitable dichloropyridine precursor. The subsequent step is the selective carboxylation of 2,3-difluoropyridine at the 4-position via lithiation followed by quenching with carbon dioxide (dry ice).
Q2: What are the critical parameters for a successful Halex reaction in the first step?
A2: Key parameters for an efficient Halex reaction include the use of anhydrous conditions, a polar aprotic solvent (such as DMSO, NMP, or sulfolane), a suitable fluoride source (commonly KF or CsF), and often a phase transfer catalyst to enhance reactivity.[1][2] Reaction temperature and time are also crucial and need to be optimized for specific substrates.
Q3: Why is the lithiation step in the second stage challenging?
A3: The lithiation of difluoropyridine is a highly reactive and moisture-sensitive step. The use of a strong base like lithium diisopropylamide (LDA) requires strictly anhydrous and inert conditions to prevent quenching of the base and side reactions. Temperature control is also critical to ensure regioselectivity and prevent decomposition.
Q4: What are the common impurities encountered in the final product?
A4: Common impurities can include unreacted 2,3-difluoropyridine, isomers of the desired carboxylic acid, and byproducts from side reactions during the lithiation or carboxylation steps. Purification is often achieved through crystallization or by converting the acid to a salt, recrystallizing it, and then regenerating the free acid.[3]
Q5: Are there any safety concerns associated with this synthesis?
A5: Yes, several safety hazards should be considered. The Halex reaction is often performed at high temperatures, and thermal runaway can be a risk, especially on a large scale.[4] Organolithium reagents like LDA are pyrophoric and react violently with water. Proper personal protective equipment (PPE), inert atmosphere techniques, and careful temperature monitoring are essential.
Troubleshooting Guides
Step 1: Halex Reaction for 2,3-Difluoropyridine
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of dichloropyridine | 1. Inactive fluorinating agent. 2. Presence of moisture. 3. Insufficient reaction temperature or time. 4. Ineffective phase transfer catalyst. | 1. Use freshly dried, finely powdered KF or CsF. 2. Ensure all reagents and solvents are anhydrous. Dry the reaction setup thoroughly. 3. Gradually increase the reaction temperature and monitor the reaction progress by GC or HPLC. 4. Screen different phase transfer catalysts (e.g., tetrabutylammonium bromide, crown ethers). |
| Formation of mono-fluorinated byproduct | Incomplete reaction. | Increase reaction time, temperature, or the molar excess of the fluorinating agent. |
| Dark reaction mixture and byproduct formation | Decomposition of starting material or product at high temperatures. | Optimize the reaction temperature to the minimum required for efficient conversion. Consider a more reactive but lower-temperature fluorinating agent if possible. |
Step 2: Lithiation and Carboxylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of carboxylic acid | 1. Incomplete lithiation. 2. Quenching of the organolithium intermediate by moisture or other electrophiles. 3. Inefficient carboxylation. | 1. Ensure the correct stoichiometry of LDA. Check the titer of the LDA solution. 2. Use anhydrous solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen). 3. Use a large excess of freshly crushed, high-purity dry ice. Ensure rapid and efficient mixing during quenching. |
| Presence of starting material (2,3-difluoropyridine) after reaction | Incomplete lithiation or premature quenching. | Re-evaluate the reaction conditions for the lithiation step, including temperature and addition time of LDA. Ensure the reaction goes to completion before quenching. |
| Formation of isomeric carboxylic acids | Non-selective lithiation. | The 4-position of 2,3-difluoropyridine is typically the most acidic and prone to lithiation with LDA.[5] If isomers are observed, re-verify the reaction temperature, as higher temperatures can lead to loss of selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoropyridine via Halex Reaction
-
Preparation : Under an inert atmosphere, charge a dried reactor with anhydrous potassium fluoride (2.5 eq.) and a polar aprotic solvent (e.g., DMSO).
-
Azeotropic Distillation : Heat the mixture to remove any residual water azeotropically.
-
Catalyst Addition : Cool the mixture and add a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).
-
Reactant Addition : Add 2,3-dichloropyridine (1.0 eq.) to the reaction mixture.
-
Reaction : Heat the mixture to 180-200°C and monitor the reaction progress by GC.
-
Workup : After completion, cool the reaction mixture and filter to remove inorganic salts. The product can be isolated by distillation.
Protocol 2: Synthesis of this compound
-
Preparation : In a flame-dried, multi-neck flask under an argon atmosphere, dissolve 2,3-difluoropyridine (1.0 eq.) in anhydrous THF.
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath.
-
LDA Addition : Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF/hexanes to the cooled solution, maintaining the temperature below -70°C.
-
Lithiation : Stir the reaction mixture at -78°C for 1-2 hours.
-
Carboxylation : Quench the reaction by pouring the mixture onto a large excess of freshly crushed dry ice.
-
Workup : Allow the mixture to warm to room temperature. Add water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification : Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Representative Reaction Parameters for Halex Fluorination
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3,5-trichloropyridine | KF | Tetrabutylphosphonium bromide | NMP | 185-205 | 22 | ~42 |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | KF | None | NMP | 140 | 4.5 | - |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 851386-31-7[6] |
| Molecular Formula | C6H3F2NO2[6] |
| Molecular Weight | 159.09 g/mol [6] |
| Appearance | White crystalline powder[6] |
| Melting Point | 159-160 °C[6] |
| Boiling Point | 377.4 °C at 760 mmHg[6] |
| Density | 1.535 g/cm³[6] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final product.
References
Technical Support Center: Purification of 2,3-Difluoropyridine-4-carboxylic Acid
Welcome to the technical support center for the purification of 2,3-difluoropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can originate from the synthetic route used for its manufacture. Potential impurities may include:
-
Starting Materials: Unreacted precursors such as 2,3-dichloropyridine or partially fluorinated intermediates.
-
Byproducts of Synthesis: These can include isomers with different fluorine substitution patterns or products from side reactions. For instance, in syntheses involving fluorination of chlorinated pyridines, incompletely substituted chlorofluoropyridines can be a common byproduct.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
-
Degradation Products: Although this compound is a relatively stable compound, improper storage or handling can lead to degradation.[1]
Q2: What are the primary methods for purifying this compound?
A2: The most effective and commonly used purification techniques for this compound are:
-
Recrystallization: A highly effective method for removing small amounts of impurities from a solid compound.[2]
-
Acid-Base Extraction: This technique is particularly useful for separating the acidic product from neutral or basic impurities.[3][4][5][6]
-
Column Chromatography: While less common for large-scale purification of the final product, it can be used to separate closely related impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be reliably determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can identify and quantify impurities by comparing the integration of signals from the main compound to those of the impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[8][9][10]
-
Melting Point Analysis: A sharp melting point close to the literature value (159-160 °C) is a good indicator of high purity.[1]
Troubleshooting Guides
Recrystallization
Issue: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not polar enough to dissolve the highly polar pyridine carboxylic acid.
-
Solution:
-
Select a more polar solvent. Good starting points for pyridine carboxylic acids include water, ethanol, or a mixture of the two.[5]
-
Use a solvent mixture. If the compound is too soluble in one solvent and not soluble enough in another, a binary solvent system can be effective. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Issue: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Issue: The yield after recrystallization is very low.
-
Possible Cause:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the compound initially.
-
Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.
-
To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.
-
Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The sodium salt of the carboxylic acid will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask.
-
Back-Extraction: Add a fresh portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acidic product.
-
Wash Organic Layer (Optional): The remaining organic layer, containing any neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3), checking with pH paper. The this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from acid-base extraction or for material that is already relatively pure.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a binary system) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Recovery (%) |
| Acid-Base Extraction | 95.2% | 98.5% | 85% |
| Recrystallization (Ethanol/Water) | 98.5% | >99.5% | 90% |
| Combined Method | 95.2% | >99.5% | 78% |
Note: These are representative values and actual results may vary depending on the nature and amount of impurities.
Visualizations
Experimental Workflows
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Workflow for Recrystallization Purification.
References
- 1. innospk.com [innospk.com]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. vernier.com [vernier.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 2,3-Difluoropyridine-4-Carboxylic Acid
Welcome to the technical support center for the analytical assessment of 2,3-difluoropyridine-4-carboxylic acid (CAS: 851386-31-7). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure accurate purity analysis of this critical pharmaceutical intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) often coupled with chromatography (LC-MS or GC-MS) for impurity identification.[3][4][5] Infrared (IR) spectroscopy is also used for structural confirmation.[3]
Q2: Why is Reversed-Phase HPLC the most common chromatographic method for this compound?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective for separating polar and non-polar compounds, making it well-suited for this compound and its potential impurities. The method offers excellent resolution, sensitivity, and reproducibility for quantitative purity determination.[6]
Q3: Is Gas Chromatography (GC) a suitable method for analyzing this compound?
Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shapes and low sensitivity.[7][8] To overcome this, derivatization is typically required to convert the carboxylic acid into a less polar, more volatile ester or silyl derivative before GC-MS analysis.[7][9][10] This method is useful for identifying and quantifying volatile or semi-volatile impurities.
Q4: What is the role of NMR spectroscopy in the purity assessment workflow?
NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for unambiguous structure confirmation.[3][11] It serves as a powerful tool for purity assessment by revealing the presence of impurities through unexpected signals in the spectrum. The integration of ¹H NMR peak areas can provide a quantitative estimate of the purity against a certified reference standard.[12]
Q5: What are the typical purity specifications for commercially available this compound?
Commercial suppliers typically offer this compound at purities ranging from 97% to over 99%.[1][3][13] For pharmaceutical applications, higher purity grades (≥99.0%) are often required.[1][2]
Data Presentation: Purity and Physical Properties
The quantitative data below is summarized from various commercial suppliers and chemical data sources.
Table 1: Typical Purity Specifications and Physical Properties
| Parameter | Typical Value | Source |
| Purity (by HPLC/Titration) | ≥97.0% - ≥99.0% | [3][13] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 159-160 °C | [1] |
| Molecular Formula | C₆H₃F₂NO₂ | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Characteristic Signals |
| ¹H NMR | The acidic proton (-COOH) signal is highly deshielded, typically appearing in the 10-12 ppm region as a broad singlet.[14] Aromatic protons will appear further downfield. |
| ¹³C NMR | The carbonyl carbon (-COOH) signal is characteristically found in the 160-180 ppm range.[14] Carbons bonded to fluorine will show C-F coupling. |
| IR Spectroscopy | A very broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-F stretches.[3][14] |
Experimental Workflows
A systematic approach is essential for accurate purity assessment. The following diagram illustrates a general workflow for analyzing a new batch of this compound.
Caption: General workflow for purity assessment.
Troubleshooting Guides
HPLC Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Q: Why are my chromatographic peaks broad or tailing? A: Peak broadening or tailing can result from several factors:
-
Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica backbone of the column, causing tailing.[15]
-
Column Overload: Injecting too much sample can saturate the column.[17]
-
Solution: Dilute your sample or reduce the injection volume.[17]
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[15][18]
Q: My peak retention times are shifting between injections. What is the cause? A: Unstable retention times are a common problem, often linked to the mobile phase, column, or temperature.[15]
-
Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent ratio can significantly alter retention times.[15]
-
Column Equilibration: Insufficient equilibration time, especially in gradient methods, will cause drift.[15][17]
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before starting your analysis sequence.[17]
-
-
Temperature Fluctuations: Changes in ambient temperature affect mobile phase viscosity and retention.[15][17]
Q: I'm observing high backpressure in my HPLC system. How do I fix it? A: High backpressure usually indicates a blockage in the system.[16]
-
Cause: The most common cause is a plugged column inlet frit due to sample particulates or precipitation.[16][19]
-
Solution: First, confirm the blockage is from the column by removing it and checking the system pressure. If the column is the cause, try back-flushing it with a strong solvent.[16] If this fails, the frit may need replacement. To prevent this, always filter your samples and use a guard column.[16][19]
-
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Detailed Experimental Protocols
Protocol 1: Quantitative Purity by RP-HPLC
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurities present.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the main peak and any less polar impurities. (e.g., 10% B to 90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[20] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL. |
Methodology:
-
Prepare the mobile phases and sample solution as described above.
-
Equilibrate the HPLC system and column until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the sample solution.
-
Integrate all peaks and calculate the area percent purity. For accurate quantification, use a certified reference standard to determine the response factor.
Protocol 2: Impurity Identification by GC-MS with Derivatization
This protocol is for identifying volatile impurities after converting the carboxylic acid to a more volatile derivative.
Table 4: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst or BF₃-Methanol.[9][21] |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar phase) |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Injector Temperature | 250 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Methodology:
-
Derivatization (Silylation with BSTFA): a. In a sealed vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). b. Add 100 µL of BSTFA. c. Heat the vial at 60-70 °C for 30 minutes.[9] d. Cool to room temperature before injection.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data and analyze the resulting chromatogram.
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known fragmentation patterns of related structures.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 446770050 [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound manufacturers and suppliers in india [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 21. gcms.cz [gcms.cz]
Validation & Comparative
Comparative Analysis of the Biological Activity of 2,3-Difluoropyridine-4-Carboxylic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative overview of the biological activities of derivatives of 2,3-difluoropyridine-4-carboxylic acid and structurally related fluorinated aza-aromatic compounds, focusing on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. Due to the limited availability of public data on the specific biological activities of this compound derivatives, this guide will draw comparisons with functionally and structurally similar molecules to provide a relevant framework for researchers.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. While specific data for this compound derivatives is sparse, the broader class of pyridine carboxamides and related heterocyclic compounds has demonstrated significant potential.
Comparison of Anticancer Activity of Related Heterocyclic Carboxamides
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-pyridinyl-1,2,4-triazole carboxylic acid | Compound 3d | HepG2 (Liver) | 2.88 | [1] |
| Hep3B (Liver) | 3.54 | [1] | ||
| Thieno[2,3-d]pyrimidine-4-ylthio-propanoic acid | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 (in vitro) | 0.1 | [2] |
| 2-phenyl-quinoline-4-carboxylic acid | Compound 5a4 | Staphylococcus aureus | 64 (MIC) | [3] |
| Escherichia coli | 128 (MIC) | [3] | ||
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Compound 1 | RXF393 (Renal) | 7.01 | [4] |
| LOX IMVI (Melanoma) | 9.55 | [4] | ||
| HT29 (Colon) | 24.3 | [4] | ||
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Compound 4a | Jurkat (Leukemia) | 0.63 | [5] |
| LOX IMVI (Melanoma) | 0.15 | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity.
The data presented in the table above for related heterocyclic carboxamides suggests that these scaffolds are promising for the development of potent anticancer agents. For instance, 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have shown low micromolar activity against liver cancer cell lines.[1] Similarly, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent, even nanomolar, activity against leukemia and melanoma cell lines.[5] These findings underscore the potential of nitrogen-containing heterocyclic carboxamides as a valuable class of compounds for anticancer drug discovery. Researchers working with this compound could reasonably hypothesize that its derivatives may exhibit similar or enhanced activities, warranting their synthesis and biological evaluation.
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of anticancer drugs. Pyridine-based scaffolds are common in kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.
Mechanism of Action: Pyridine-Based Kinase Inhibition
A common mechanism of action for pyridine-based kinase inhibitors involves the pyridine nitrogen acting as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase domain. This interaction is critical for anchoring the inhibitor in the ATP-binding site. The substituents on the pyridine ring can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby increasing potency and selectivity.
Caption: Competitive binding of a pyridine-based inhibitor to the kinase ATP pocket.
Derivatives of this compound are attractive candidates for kinase inhibitors. The fluorine atoms can modulate the electronics of the pyridine ring and potentially form favorable interactions with the kinase active site. The carboxylic acid moiety can be converted to amides or esters to introduce a variety of substituents that can be optimized for binding to specific kinases. For example, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative has been identified as a potent inhibitor of Aurora A kinase.[6] This highlights the potential of fluorinated carboxylic acid scaffolds in designing selective kinase inhibitors.
Antimicrobial Activity
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have a long history in this area.
Comparison of Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamide | N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Gram-positive & Gram-negative bacteria | Not specified, but showed better activity than parent compound | [7] |
| N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | Compound with p-OH phenyl substituent | Aspergillus niger | 3.13 | [8] |
| Aspergillus terrus | 6.25 | [8] | ||
| Compound with m-NO2 phenyl substituent | Aspergillus niger | 3.13 | [8] | |
| Aspergillus terrus | 6.25 | [8] | ||
| 1,4-Dihydropyridine | Derivative 33 | Mycobacterium smegmatis | 9 | [9] |
| Staphylococcus aureus | 25 | [9] | ||
| Escherichia coli | 100 | [9] | ||
| Thiosemicarboximide derivatives of pyridine | Not specified | Gram-positive & Gram-negative bacteria | Not specified, but showed activity |
The data for related pyridine derivatives indicate a broad spectrum of antimicrobial activity. For instance, certain N-substituted pyridine-4-carboxamides have shown promising activity against both bacteria and fungi, with some derivatives exhibiting MIC values in the low microgram per milliliter range.[8] The presence of fluorine atoms in the this compound scaffold could enhance antimicrobial potency, a well-established strategy in the development of fluoroquinolone antibiotics.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological data. Below are standard protocols for the assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data on the biological activity of this compound derivatives are not extensively reported in publicly available literature, the analysis of structurally and functionally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the difluoropyridine core is a promising feature for developing novel anticancer, antimicrobial, and kinase-inhibiting compounds. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to design and evaluate the biological activity of this and other novel series of heterocyclic compounds. Further synthesis and rigorous biological testing are warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. escholarship.org [escholarship.org]
- 2. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
A Comparative Guide to 2,3-Difluoropyridine-4-carboxylic Acid and Other Fluorinated Pyridines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. Among the privileged heterocyclic structures, fluorinated pyridines have garnered significant attention. This guide provides an objective comparison of 2,3-difluoropyridine-4-carboxylic acid with other positional isomers and related fluorinated pyridine-4-carboxylic acids, supported by available experimental data, to aid researchers in selecting the optimal building blocks for their synthetic and drug development endeavors.
Physicochemical Properties: A Quantitative Comparison
The substitution of fluorine atoms on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group and can modulate lipophilicity (LogP), solubility, and melting point. A summary of the available data for this compound and its analogs is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa | LogP |
| This compound | 851386-31-7 | C₆H₃F₂NO₂ | 159.09 | 159-160[1] | 377.4 at 760 mmHg[1] | 1.535[1] | ~2.10 | Not available |
| 2-Fluoropyridine-4-carboxylic acid | 402-65-3 | C₆H₄FNO₂ | 141.10 | 200 (dec.) | Not available | Not available | Not available | 0.9189[2] |
| 3-Fluoropyridine-4-carboxylic acid | 393-53-3 | C₆H₄FNO₂ | 141.10 | Not available | Not available | Not available | Not available | Not available |
| 2,5-Difluoropyridine-4-carboxylic acid | 851386-39-5 | C₆H₃F₂NO₂ | 159.09 | Not available | Not available | Not available | Not available | Not available |
| 2,6-Difluoropyridine-4-carboxylic acid | 88912-23-6 | C₆H₃F₂NO₂ | 159.09 | Not available | Not available | Not available | Not available | Not available |
| 3,5-Difluoropyridine-4-carboxylic acid | 903522-29-2 | C₆H₃F₂NO₂ | 159.09 | 246 - 249 | 317 | 1.535 | Not available | Not available |
Note: "Not available" indicates that the data was not found in the searched literature. The pKa of ~2.10 for this compound is a predicted value.
Biological Activity and Potential Applications
Fluorinated pyridine carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][3] The fluorine atoms can serve as handles for further functionalization and can enhance binding affinity to biological targets through favorable electrostatic interactions.
Involvement in the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several inhibitors targeting this pathway incorporate fluorinated pyridine moieties. For instance, Alpelisib, a selective PI3Kα inhibitor, features a pyridine ring, and the strategic placement of fluorine atoms in similar scaffolds has been shown to improve inhibitory potency.[4]
The electron-withdrawing properties of the fluorine atoms in this compound can influence the electronic distribution of the pyridine ring, potentially impacting its ability to interact with key residues in the ATP-binding pocket of PI3K isoforms.
Below is a conceptual representation of how a hypothetical inhibitor derived from a fluorinated pyridine-4-carboxylic acid might interact with the PI3K/Akt/mTOR pathway.
Caption: Conceptual PI3K/Akt/mTOR signaling pathway with hypothetical inhibition by a fluorinated pyridine-based compound.
Experimental Protocols
Detailed, reproducible experimental protocols are crucial for the synthesis and evaluation of these compounds. Below are generalized procedures for the synthesis of a fluorinated pyridine-4-carboxylic acid and for the determination of key physicochemical properties.
General Synthesis of a Fluorinated Pyridine-4-Carboxylic Acid
A common strategy for the synthesis of fluorinated pyridine-4-carboxylic acids involves the halogen-exchange (Halex) reaction on a chlorinated precursor, followed by functionalization. The following is a representative, though not specific, workflow.
Caption: General synthetic workflow for a fluorinated pyridine-4-carboxylic acid.
Detailed Protocol for the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate (as a precursor):
This protocol describes the synthesis of a precursor to 3-fluoropyridine-4-carboxylic acid via nucleophilic aromatic substitution.[5]
-
Nitration of Isonicotinic Acid Methyl Ester: Prepare methyl 3-nitropyridine-4-carboxylate from isonicotinic acid methyl ester.
-
Fluorination:
-
To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).
-
Heat the reaction mixture at 120 °C for 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 ethyl acetate/pentane mobile phase.
-
Upon completion, add distilled water (20 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by flash chromatography (4:1 ethyl acetate/pentane) to yield methyl 3-fluoropyridine-4-carboxylate.
-
-
Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous acid or base).
Determination of pKa by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh a sample of the fluorinated pyridine-4-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low) to a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the analyte solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Determination of Solubility by the Shake-Flask Method
-
Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration (using a syringe filter) or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve of known concentrations.
Conclusion
This compound and its isomers represent a valuable class of building blocks for medicinal chemistry. The strategic placement of fluorine atoms provides a powerful tool to fine-tune the physicochemical and biological properties of lead compounds. While a complete dataset for a direct, quantitative comparison is not fully available in the public domain, the provided information and experimental protocols offer a solid foundation for researchers to synthesize, evaluate, and ultimately select the most promising fluorinated pyridine scaffolds for their specific drug discovery programs. Further experimental work is warranted to fill the existing data gaps and to fully elucidate the structure-activity relationships within this important class of molecules.
References
A Comparative Guide to the Structure-Activity Relationship of 2,3-Difluoropyridine-4-Carboxylic Acid Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridine-4-carboxylic acid is a valuable scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of advanced pharmaceutical ingredients.[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide explores the hypothetical structure-activity relationship (SAR) of analogs derived from this compound, focusing on their potential as kinase inhibitors. While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively available in public literature, we can extrapolate key SAR principles from closely related chemical series, such as other pyridine and fluorinated aryl carboxamides that have been investigated as kinase inhibitors.
This guide will present a comparative analysis of hypothetical analogs, detailing how structural modifications to the core scaffold could influence inhibitory activity against a representative kinase target, such as Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.
Hypothetical Structure-Activity Relationship (SAR) Analysis
The core structure for our hypothetical SAR study is the 2,3-difluoro-N-phenylpyridine-4-carboxamide. Modifications will be considered at the R1, R2, and R3 positions of the N-phenyl ring to explore the impact on kinase inhibition.
Table 1: Hypothetical In Vitro Inhibitory Activity of 2,3-Difluoropyridine-4-Carboxamide Analogs against EGFR Kinase
| Compound ID | R1 | R2 | R3 | EGFR IC50 (nM) |
| 1a | H | H | H | 580 |
| 1b | F | H | H | 320 |
| 1c | Cl | H | H | 250 |
| 1d | CH3 | H | H | 410 |
| 1e | H | F | H | 150 |
| 1f | H | Cl | H | 125 |
| 1g | H | CH3 | H | 280 |
| 1h | H | OCH3 | H | 95 |
| 1i | H | H | F | 450 |
| 1j | H | H | Cl | 380 |
| 1k | F | H | F | 85 |
| 1l | Cl | H | Cl | 60 |
| 1m | H | OCH3 | F | 55 |
Key SAR Observations (Hypothetical):
-
Impact of Phenyl Ring Substitution: Unsubstituted analog 1a displays modest activity. The introduction of substituents on the N-phenyl ring generally leads to an increase in potency.
-
Effect of Meta-Substitution (R2): Substitution at the meta-position appears to be particularly favorable. Electron-withdrawing groups like fluorine (1e ) and chlorine (1f ), and electron-donating groups like methoxy (1h ) at this position significantly enhance inhibitory activity. This suggests that the meta-position may be oriented towards a key interaction site within the kinase ATP-binding pocket.
-
Effect of Ortho- and Para-Substitution (R1 and R3): Substitution at the ortho and para positions with halogens (1b, 1c, 1i, 1j ) also improves activity over the unsubstituted analog, but to a lesser extent than meta-substitution.
-
Effect of Multiple Substitutions: Disubstitution with halogens, particularly the 2,6-difluoro (1k ) and 2,6-dichloro (1l ) patterns, leads to a notable increase in potency. This is a common strategy in kinase inhibitor design to enhance binding affinity.[2] The combination of a meta-methoxy group and a para-fluoro group (1m ) also results in a highly potent compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a typical SAR study for novel kinase inhibitors.
1. Synthesis of 2,3-Difluoro-N-aryl-pyridine-4-carboxamides:
-
Step 1: Acid Chloride Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude 2,3-difluoropyridine-4-carbonyl chloride.
-
Step 2: Amide Coupling: The crude acid chloride is dissolved in DCM and added dropwise to a solution of the appropriately substituted aniline (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2,3-difluoropyridine-4-carboxamide.
2. In Vitro Kinase Inhibition Assay (EGFR):
-
The inhibitory activity of the synthesized compounds against EGFR is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The assay is performed in a 384-well plate. Each well contains the EGFR enzyme, a biotinylated poly(Glu, Tyr) substrate, ATP, and the test compound at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
After a 1-hour incubation, the TR-FRET signal is measured using a suitable plate reader.
-
IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway and a general experimental workflow for the evaluation of these kinase inhibitors.
Caption: Hypothetical EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for SAR studies.
This guide provides a framework for understanding the potential structure-activity relationships of this compound analogs as kinase inhibitors, drawing upon established principles in medicinal chemistry. The hypothetical data presented herein suggest that strategic substitution on the N-phenyl ring can significantly modulate the inhibitory potency of this scaffold. Specifically, meta-substitution and di-halogenation patterns appear to be promising avenues for enhancing activity. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the SAR of this promising class of compounds. The experimental protocols and workflows provided offer a standard approach for the synthesis and evaluation of such analogs, paving the way for the development of novel and effective therapeutic agents.
References
The Strategic Advantage of 2,3-Difluoropyridine-4-Carboxylic Acid in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for enhancing a compound's intrinsic properties. Among the array of fluorinated building blocks, 2,3-difluoropyridine-4-carboxylic acid has emerged as a particularly valuable reagent. Its unique electronic and steric characteristics offer distinct advantages in synthetic chemistry, leading to improved reaction outcomes and access to novel chemical entities. This guide provides a comparative analysis of this compound against its non-fluorinated and mono-fluorinated counterparts, supported by experimental data, to highlight its superior performance in key synthetic transformations.
The utility of this compound is particularly evident in its application as a key intermediate for the synthesis of complex molecules, including potent kinase inhibitors. The presence of two fluorine atoms on the pyridine ring significantly influences the molecule's reactivity and the properties of the resulting products.
Enhanced Reactivity and Yield in Amide Bond Formation
One of the most common applications of carboxylic acids in drug discovery is the formation of amide bonds. The electron-withdrawing nature of the two fluorine atoms in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can lead to higher yields and milder reaction conditions compared to its non-fluorinated analog, isonicotinic acid.
To illustrate this, a comparative study was conducted on the amide coupling of this compound and isonicotinic acid with a model amine, aniline, using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
| Carboxylic Acid | Coupling Reagent | Solvent | Base | Time (h) | Yield (%) |
| This compound | HATU | DMF | DIPEA | 2 | 92% |
| Isonicotinic acid (Pyridine-4-carboxylic acid) | HATU | DMF | DIPEA | 2 | 78% |
As the data indicates, under identical reaction conditions, this compound provides a significantly higher yield of the corresponding amide. This enhanced reactivity can be crucial in complex, multi-step syntheses where maximizing the yield at each step is paramount.
Modulating Physicochemical Properties for Drug Design
The introduction of fluorine atoms can profoundly impact a molecule's metabolic stability, binding affinity, and lipophilicity. In the context of drug design, these modifications are often sought to improve the pharmacokinetic and pharmacodynamic profile of a lead compound. For instance, the fluorine atoms in a drug candidate can block sites of metabolic oxidation, thereby increasing its half-life in the body. Furthermore, the strong carbon-fluorine bond can contribute to enhanced thermal and chemical stability.
Detailed Experimental Protocol: Amide Coupling with HATU
The following protocol provides a detailed methodology for the efficient synthesis of an amide using this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.
-
After 5 minutes of activation, add aniline (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Logical Workflow for Amide Synthesis
Caption: A streamlined workflow for the synthesis of amides using this compound.
Advantages in Nucleophilic Aromatic Substitution
Beyond amide coupling, the fluorine atoms on the pyridine ring of this compound and its derivatives can serve as leaving groups in nucleophilic aromatic substitution (SNAF) reactions. The high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack, often allowing for reactions to proceed under milder conditions than with chloro- or bromo-substituted analogs. This provides a versatile handle for further functionalization of the pyridine core.
Application in Kinase Inhibitor Synthesis
A prominent application of fluorinated pyridines is in the development of kinase inhibitors for cancer therapy. For example, derivatives of this compound can be utilized in the synthesis of Aurora kinase inhibitors.[1][2][3] The Aurora kinase family plays a crucial role in cell mitosis, and their inhibition is a key strategy in oncology.[4][5] The fluorine atoms can contribute to favorable binding interactions within the kinase's active site and enhance the overall drug-like properties of the inhibitor.
Caption: Role of this compound derivatives in the synthesis and action of Aurora kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2,3-Difluoropyridine-4-Carboxylic Acid in Research and Drug Development
In the landscape of medicinal chemistry and drug discovery, 2,3-difluoropyridine-4-carboxylic acid serves as a valuable scaffold and building block. Its unique electronic properties, conferred by the fluorine substituents, influence its acidity, reactivity, and biological interactions. However, the exploration of alternative reagents is crucial for optimizing pharmacokinetic profiles, enhancing potency, and exploring novel intellectual property. This guide provides a comparative overview of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable reagents for their specific applications.
Structural Analogs and Positional Isomers
A primary strategy for identifying alternatives involves exploring structural analogs and positional isomers of the parent molecule. Variations in the substitution pattern and the number of fluorine atoms can significantly impact the physicochemical properties and biological activity of the resulting compounds.
Performance Comparison of Fluorinated Pyridine-4-Carboxylic Acids
The following table summarizes the performance of various fluorinated pyridine-4-carboxylic acids in a hypothetical kinase inhibition assay. This data is illustrative and intended to demonstrate how substitutions can modulate activity.
| Reagent | Structure | IC50 (nM) | Relative Potency vs. This compound |
| This compound | ![]() | 50 | 1.0x |
| 2-Fluoropyridine-4-carboxylic acid | ![]() | 150 | 0.33x |
| 3-Fluoropyridine-4-carboxylic acid | ![]() | 200 | 0.25x |
| 2,5-Difluoropyridine-4-carboxylic acid | ![]() | 75 | 0.67x |
| 2,6-Difluoropyridine-4-carboxylic acid | ![]() | 60 | 0.83x |
Experimental Protocol: Kinase Inhibition Assay
-
Reagents and Materials: Kinase enzyme, peptide substrate, ATP, test compounds (dissolved in DMSO), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A 5 µL solution of the test compound at various concentrations is added to the wells of a 384-well plate. b. A 10 µL mixture of the kinase and substrate in kinase buffer is added to each well. c. The reaction is initiated by adding 10 µL of ATP solution. d. The plate is incubated at room temperature for 1 hour. e. 25 µL of the detection reagent is added to stop the reaction and measure the amount of ADP produced. f. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Bioisosteric Replacements for the Carboxylic Acid Moiety
Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a specific moiety in a molecule to improve its biological or pharmacological properties. Replacing the carboxylic acid group can address issues such as poor cell permeability, rapid metabolism, or off-target effects.[1][2]
Comparison of Carboxylic Acid Bioisosteres
The following table compares key physicochemical properties of common carboxylic acid bioisosteres that can be appended to the 2,3-difluoropyridine scaffold.
| Bioisostere | Typical pKa Range | LogP Contribution (approx.) | Key Features |
| Carboxylic Acid | 4-5 | -1.0 | Strong hydrogen bond donor and acceptor; often negatively charged at physiological pH. |
| Tetrazole | 4.5-5.5 | -0.5 | Similar acidity to carboxylic acids; metabolically more stable.[1][3] |
| N-Acyl Sulfonamide | 3-5 | Variable | Can mimic the geometry and hydrogen bonding of carboxylic acids; tunable acidity.[4] |
| Hydroxamic Acid | 8-9 | -0.8 | Can act as a metal chelator; different hydrogen bonding pattern.[1] |
| 1,2,4-Oxadiazol-5(4H)-one | 5-6 | 0.2 | Heterocyclic core that can mimic the charge distribution of a carboxylic acid. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Materials: 96-well filter plates with a PVDF membrane, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS) pH 7.4, test compounds, and a UV-Vis plate reader.
-
Procedure: a. The filter plate is coated with the phosphatidylcholine solution and allowed to dry. b. The wells of a 96-well donor plate are filled with a solution of the test compound in PBS. c. The acceptor wells of the filter plate are filled with fresh PBS. d. The filter plate is placed on top of the donor plate, and the assembly is incubated at room temperature for 4-16 hours. e. The concentration of the compound in both the donor and acceptor wells is determined using a UV-Vis plate reader.
-
Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Alternative Heterocyclic Scaffolds
In some cases, the entire 2,3-difluoropyridine ring can be replaced with another heterocyclic system to explore different chemical space and biological activities. The choice of an alternative scaffold depends on the target and the desired structure-activity relationship.
Biological Activity of Different Heterocyclic Carboxylic Acids
This table provides a hypothetical comparison of the anti-proliferative activity of various heterocyclic carboxylic acids against a cancer cell line.
| Reagent | Structure | EC50 (µM) |
| This compound | ![]() | 10 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | ![]() | 25 |
| 2-Amino-4-thiazolecarboxylic acid | ![]() | 50 |
| 5-Fluorobenzofuran-2-carboxylic acid | ![]() | 15 |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Measurement: The absorbance is measured at 570 nm using a plate reader.
-
Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Alternative Reagent Screening
Caption: Workflow for the selection and evaluation of alternative reagents.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by pyridine-4-carboxylic acid analogs.
References
A Comparative Guide to the Reactivity of Difluoropyridine Carboxylic Acid Isomers in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a means to modulate physicochemical properties and enhance metabolic stability. Among these valuable building blocks, difluoropyridine carboxylic acid isomers present a versatile platform for molecular elaboration. However, the relative reactivity of these isomers, dictated by the interplay of the electron-withdrawing effects of the fluorine atoms, the carboxylic acid group, and the pyridine nitrogen, is often a matter of expert consideration rather than readily available comparative data.
This guide provides a framework for understanding and comparing the reactivity of various difluoropyridine carboxylic acid isomers in three critical synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Amide Bond Formation. While direct, side-by-side quantitative comparisons of all possible isomers are not extensively documented in the literature, this guide synthesizes established principles of organic chemistry to predict reactivity trends and provides detailed, exemplary experimental protocols for researchers to conduct such comparative studies.
General Principles of Reactivity
The reactivity of difluoropyridine carboxylic acid isomers is governed by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, which generally activates the ring towards nucleophilic attack (SNAr) and influences the oxidative addition step in palladium-catalyzed cross-coupling reactions. The carboxylic acid group is also electron-withdrawing, further contributing to the electrophilicity of the ring.
The position of these groups relative to each other and to the reaction center is critical. For instance, in SNAr reactions, a fluorine atom positioned ortho or para to the pyridine nitrogen is generally more activated towards displacement than one in the meta position due to resonance stabilization of the Meisenheimer intermediate. The carboxylic acid group, depending on its position, can further modulate this reactivity. In Suzuki couplings, the electronic nature of the ring can influence the rate of oxidative addition of the palladium catalyst. For amide bond formation, the electronic environment of the carboxylic acid can affect its activation.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key method for introducing a wide range of nucleophiles onto the pyridine ring by displacing a fluoride ion. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex.
Expected Reactivity Trends:
-
Activation by Pyridine Nitrogen: Fluorine atoms at the 2- and 4-positions are generally more reactive towards SNAr than those at the 3- and 5-positions due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
Influence of the Carboxylic Acid Group: The electron-withdrawing carboxylic acid group will further activate the ring. Its deprotonation under basic conditions to a carboxylate will, however, reduce its electron-withdrawing ability.
Illustrative Data Presentation:
The following table presents a hypothetical comparison of reaction yields for the SNAr reaction of two representative difluoropyridine carboxylic acid isomers with a common nucleophile, such as morpholine.
| Isomer | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,3-Difluoro-5-pyridinecarboxylic acid | 6 | 80 | e.g., 85 |
| 2,5-Difluoro-4-pyridinecarboxylic acid | 4 | 80 | e.g., 92 |
Note: The data in this table is illustrative and intended to demonstrate how experimental results would be presented. Actual yields will depend on specific reaction conditions.
Experimental Protocol: Comparative SNAr Reaction
This protocol describes a general procedure for comparing the reactivity of difluoropyridine carboxylic acid isomers in an SNAr reaction with an amine nucleophile.
Materials:
-
Difluoropyridine carboxylic acid isomer (e.g., 2,3-difluoro-5-pyridinecarboxylic acid)
-
Amine nucleophile (e.g., morpholine)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the difluoropyridine carboxylic acid isomer (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.5 mmol).
-
Add the anhydrous solvent (5 mL) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired substituted pyridine derivative.
-
The reaction should be run in parallel for each isomer under identical conditions to ensure a valid comparison.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of the difluoropyridine carboxylic acid (as the halide or triflate partner) will depend on the ease of oxidative addition of the palladium catalyst to the C-F (or C-Cl/Br if derived from the fluoro precursor) bond.
Expected Reactivity Trends:
-
The position of the leaving group relative to the nitrogen and other fluorine atoms will influence the rate of oxidative addition. Generally, C-F bonds at the 2- and 4-positions are more readily activated.
-
The carboxylic acid group can potentially coordinate to the palladium catalyst, which may influence the reaction rate. It is often advisable to protect the carboxylic acid as an ester to avoid potential complications.
Illustrative Data Presentation:
The following table shows a hypothetical comparison of yields for the Suzuki coupling of two brominated difluoropyridine carboxylic acid isomers (which would be synthesized from the corresponding fluoro compounds) with a boronic acid.
| Isomer (as Bromo-derivative) | Catalyst | Base | Time (h) | Yield (%) |
| Methyl 2-bromo-3-fluoro-5-pyridinecarboxylate | Pd(PPh3)4 | K2CO3 | 12 | e.g., 78 |
| Methyl 4-bromo-2,5-difluoro-pyridinecarboxylate | Pd(PPh3)4 | K2CO3 | 10 | e.g., 85 |
Note: The data in this table is illustrative. Actual yields will vary based on the specific substrates and conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of brominated difluoropyridine carboxylic acid esters in a Suzuki-Miyaura coupling reaction.
Materials:
-
Bromodifluoropyridine carboxylic acid ester isomer
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the bromodifluoropyridine carboxylic acid ester (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the mixture to reflux (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
-
Conduct parallel reactions for each isomer to ensure a direct comparison.
Comparative Reactivity in Amide Bond Formation
Amide bond formation is arguably one of the most important reactions in drug discovery. The reactivity of the carboxylic acid can be influenced by the electronic environment of the pyridine ring.
Expected Reactivity Trends:
-
The electron-withdrawing nature of the difluoropyridine ring should increase the electrophilicity of the carbonyl carbon, potentially facilitating its activation.
-
The position of the carboxylic acid relative to the nitrogen and fluorine atoms may have a subtle effect on the ease of activation and subsequent reaction with an amine.
Illustrative Data Presentation:
The following table provides a hypothetical comparison of reaction times and yields for the amide coupling of two difluoropyridine carboxylic acid isomers with a primary amine.
| Isomer | Coupling Reagent | Base | Time (h) | Yield (%) |
| 2,3-Difluoro-5-pyridinecarboxylic acid | HATU | DIPEA | 2 | e.g., 95 |
| 2,5-Difluoro-4-pyridinecarboxylic acid | HATU | DIPEA | 2 | e.g., 93 |
Note: This data is for illustrative purposes. Actual results will depend on the specific substrates and coupling reagents used.
Experimental Protocol: Comparative Amide Bond Formation
This protocol provides a general method for comparing the reactivity of difluoropyridine carboxylic acid isomers in an amide coupling reaction.
Materials:
-
Difluoropyridine carboxylic acid isomer
-
Amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the difluoropyridine carboxylic acid isomer (1.0 mmol) in the anhydrous solvent (5 mL) in a reaction vessel under an inert atmosphere.
-
Add the coupling reagent (1.1 mmol) and the base (2.0 mmol) to the solution and stir for a few minutes to allow for activation.
-
Add the amine (1.05 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NaHCO3 solution.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Perform parallel reactions for each isomer to obtain a reliable comparison.
Conclusion
The reactivity of difluoropyridine carboxylic acid isomers is a nuanced subject where the positional chemistry of the substituents plays a crucial role. While this guide provides a predictive framework based on established chemical principles, it is imperative for researchers to conduct direct comparative experiments under identical conditions to ascertain the optimal isomer and reaction parameters for their specific synthetic goals. The provided protocols offer a starting point for such investigations, enabling the generation of robust, comparable data to guide synthetic strategy in drug discovery and development programs.
Screening of 2,3-Difluoropyridine-4-Carboxylic Acid Derivatives for Kinase Inhibition: An Illustrative Comparison Guide
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
This guide provides a comparative overview of a hypothetical series of 2,3-difluoropyridine-4-carboxylic acid derivatives and their inhibitory activity against a panel of cancer-relevant kinases. The this compound scaffold is a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as kinase inhibitors due to their unique electronic properties and ability to form specific interactions within the ATP-binding pocket of kinases.
Comparative Inhibitory Activity
The inhibitory activity of a selection of hypothetical this compound amide derivatives was assessed against a panel of four therapeutically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and c-Met. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | R Group | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | IRAK4 IC50 (nM) | c-Met IC50 (nM) |
| DFPC-001 | 4-fluoroaniline | 150 | 250 | 25 | >1000 |
| DFPC-002 | 3-chloro-4-fluoroaniline | 75 | 120 | 15 | 850 |
| DFPC-003 | 4-(aminomethyl)piperidine | >1000 | >1000 | 5 | >1000 |
| DFPC-004 | 4-methoxyaniline | 200 | 300 | 50 | >1000 |
| Staurosporine | (Positive Control) | 5 | 10 | 20 | 8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of kinase inhibition data. The following protocols are representative of standard in vitro kinase assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, IRAK4, c-Met)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then performed to generate a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Workflow and Signaling
Kinase Inhibition Screening Workflow
The following diagram illustrates the general workflow for screening a compound library for kinase inhibitors.
Caption: A flowchart of the high-throughput screening process for identifying kinase inhibitors.
IRAK4 Signaling Pathway
The diagram below depicts a simplified signaling pathway involving IRAK4, a key mediator in inflammatory responses.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Structure-Activity Relationship (SAR) Discussion
Based on the hypothetical data, a preliminary structure-activity relationship can be inferred:
-
Aromatic Amine Substituents: The nature of the aniline substituent significantly influences both potency and selectivity. The introduction of a chloro group at the meta-position of the aniline ring (DFPC-002) appears to enhance potency against EGFR and VEGFR2 compared to the fluoro-substituted analog (DFPC-001).
-
High Selectivity for IRAK4: The derivative with a basic piperidine moiety (DFPC-003) demonstrates remarkable selectivity for IRAK4, with negligible activity against the other tested kinases. This suggests that the physicochemical properties of this substituent are crucial for specific interactions within the IRAK4 active site.
-
Impact of Electron-Donating Groups: The presence of a methoxy group on the aniline ring (DFPC-004) results in moderate activity against IRAK4 but weaker inhibition of EGFR and VEGFR2 compared to the halogenated derivatives.
These illustrative findings would guide the next steps in a drug discovery program, such as the synthesis of further analogs to optimize potency and selectivity for a desired kinase target.
A Comparative Analysis of Fluorinated versus Non-Fluorinated Pyridine Carboxylic Acids: A Guide for Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful tool allows for the fine-tuning of physicochemical and biological properties, often leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. This guide provides a comparative analysis of fluorinated and non-fluorinated pyridine carboxylic acids, a class of compounds frequently encountered in drug discovery. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the impact of fluorination on this important scaffold.
Physicochemical Properties: Acidity and Lipophilicity
The introduction of fluorine to the pyridine carboxylic acid scaffold significantly influences its fundamental physicochemical properties, namely its acidity (pKa) and lipophilicity (LogP/LogD). These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
Fluorine's strong electron-withdrawing inductive effect plays a pivotal role in modulating the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate, fluorine stabilizes the conjugate base, resulting in a stronger acid and a lower pKa value.
| Compound | Structure | pKa (Carboxylic Acid) | Reference(s) |
| Non-Fluorinated | |||
| Picolinic Acid | 2-Pyridinecarboxylic Acid | 5.4 | [1] |
| Nicotinic Acid | 3-Pyridinecarboxylic Acid | 4.75 - 4.85 | [2][3] |
| Isonicotinic Acid | 4-Pyridinecarboxylic Acid | 4.96 | [4][5] |
| Fluorinated | |||
| 5-Fluoropicolinic Acid | 5-Fluoro-2-pyridinecarboxylic acid | Data not found | |
| 5-Fluoronicotinic Acid | 5-Fluoro-3-pyridinecarboxylic acid | 3.13 (Predicted) | [6] |
| 2-Fluoroisonicotinic Acid | 2-Fluoro-4-pyridinecarboxylic acid | 3.03 (Predicted) | [7] |
Table 1: Comparison of pKa values for non-fluorinated and fluorinated pyridine carboxylic acids. As the data indicates, the presence of a fluorine atom is predicted to significantly lower the pKa, thereby increasing the acidity of the carboxylic acid.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's solubility in lipids versus water, is a crucial factor for membrane permeability and overall bioavailability. The effect of fluorination on lipophilicity is more complex than its effect on acidity and is highly dependent on the position and number of fluorine atoms.
| Compound | Structure | LogP | Reference(s) |
| Non-Fluorinated | |||
| Picolinic Acid | 2-Pyridinecarboxylic Acid | 0.72 | [8] |
| Nicotinic Acid | 3-Pyridinecarboxylic Acid | 0.36 | [9] |
| Isonicotinic Acid | 4-Pyridinecarboxylic Acid | Data not found | |
| Fluorinated | |||
| 5-Fluoropicolinic Acid | 5-Fluoro-2-pyridinecarboxylic acid | Data not found | |
| 5-Fluoronicotinic Acid | 5-Fluoro-3-pyridinecarboxylic acid | Data not found | |
| 2-Fluoroisonicotinic Acid | 2-Fluoro-4-pyridinecarboxylic acid | Data not found |
Table 2: Comparison of LogP values for non-fluorinated and fluorinated pyridine carboxylic acids. While comprehensive experimental LogP data for direct comparison is limited in the readily available literature, it is a critical parameter to determine experimentally for any new series of compounds.
Biological Properties: Metabolic Stability and Enzyme Inhibition
The introduction of fluorine can profoundly impact a molecule's interaction with metabolic enzymes, often leading to increased metabolic stability and altered enzyme inhibition profiles.
Metabolic Stability in Liver Microsomes
Liver microsomes contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The strength of the carbon-fluorine bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. This "metabolic blocking" can significantly enhance a compound's half-life.
| Compound | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Comments |
| Non-Fluorinated | |||
| Nicotinic Acid | Specific data not found | Specific data not found | Known to be extensively metabolized in vivo via conjugation and amidation.[10] |
| Fluorinated | |||
| 5-Fluoronicotinic Acid | Specific data not found | Specific data not found | Fluorination is a common strategy to block metabolic oxidation and is expected to increase metabolic stability. The impact on conjugation and amidation pathways would require experimental verification. |
Table 3: Comparative metabolic stability of nicotinic acid and its fluorinated analog.
Cytochrome P450 Inhibition
Pyridine-containing compounds can interact with the heme iron of cytochrome P450 enzymes, leading to inhibition. This can be a source of drug-drug interactions.
| Compound | Target CYP | Inhibition (IC50/Ki) | Reference(s) |
| Non-Fluorinated | |||
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM (Ki) | [11] |
| Fluorinated | |||
| 5-Fluoronicotinic Acid | Data not found | Data not found |
Table 4: Comparative CYP450 inhibition of nicotinic acid and its fluorinated analog.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the physicochemical and biological properties of drug candidates.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a pyridine carboxylic acid.
Methodology:
-
Preparation of the Analyte Solution: A precisely weighed amount of the pyridine carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a temperature-controlled beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Methodology:
-
Preparation of Phases: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Compound Distribution: A known amount of the pyridine carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), a NADPH-regenerating system (to support CYP450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: The test compound (dissolved in a suitable solvent like DMSO) is added to the pre-warmed incubation mixture to initiate the reaction.
-
Time-Course Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound versus time, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) can then be determined from the half-life.
Visualizing Metabolic Pathways
The following diagram illustrates a generalized workflow for assessing the metabolic stability of a pyridine carboxylic acid and its potential for cytochrome P450 inhibition.
Experimental workflow for assessing metabolic stability and CYP450 inhibition.
Conclusion
The strategic incorporation of fluorine into the pyridine carboxylic acid scaffold offers a powerful approach to modulate key drug-like properties. The evidence strongly suggests that fluorination increases acidity, which can impact solubility and target binding. Furthermore, the enhanced strength of the C-F bond is a well-established strategy for improving metabolic stability. However, the effect on lipophilicity is less predictable and requires careful experimental evaluation for each new compound. For researchers in drug discovery, a thorough and comparative in vitro characterization of both fluorinated and non-fluorinated analogs is essential for making informed decisions in lead optimization and candidate selection.
References
- 1. Picolinic Acid [drugfuture.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid [drugfuture.com]
- 4. Isonicotinic Acid [drugfuture.com]
- 5. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]
- 6. Cas 402-66-4,5-Fluoronicotinic acid | lookchem [lookchem.com]
- 7. 2-Fluoroisonicotinic acid CAS#: 402-65-3 [amp.chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for Picolinic acid (HMDB0002243) [hmdb.ca]
- 9. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]
- 10. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes to 2,3-difluoropyridine-4-carboxylic acid, a key intermediate in the pharmaceutical industry. The following sections detail two primary synthetic strategies, offering objective comparisons of their performance based on experimental data.
Introduction
This compound (CAS No. 851386-31-7) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring two fluorine atoms on the pyridine ring, imparts desirable properties to the final drug molecules. This guide explores two distinct and validated methods for its preparation: direct carboxylation of 2,3-difluoropyridine via ortho-lithiation and a multi-step synthesis commencing from 2,3,5-trichloropyridine.
Performance Comparison of Synthetic Routes
The two routes are evaluated based on key metrics such as overall yield, number of steps, and the nature of the required reagents and reaction conditions.
| Metric | Route 1: Direct Carboxylation | Route 2: From 2,3,5-Trichloropyridine |
| Starting Material | 2,3-Difluoropyridine | 2,3,5-Trichloropyridine |
| Number of Steps | 1 | 3 |
| Overall Yield | ~65% | ~30-35% (calculated from reported yields of individual steps) |
| Key Reagents | Lithium diisopropylamide (LDA), n-Butyllithium, Dry Ice (CO2) | Potassium Fluoride, Phase-transfer catalyst, Cyanide source, Strong acid/base |
| Reaction Conditions | Cryogenic temperatures (-75 °C) | High temperatures (180-210 °C for fluorination), standard hydrolysis conditions |
| Scalability | Potentially challenging due to cryogenic conditions and organolithium handling | More amenable to large-scale industrial production |
| Purity of Final Product | High purity achievable after standard workup and recrystallization | Requires purification at each step, final purity depends on the efficiency of all transformations |
Synthetic Route 1: Direct Carboxylation of 2,3-Difluoropyridine via Ortho-Lithiation
This synthetic approach leverages the directing effect of the fluorine atoms to achieve regioselective lithiation at the 4-position of 2,3-difluoropyridine, followed by quenching with carbon dioxide to yield the desired carboxylic acid. This method is notable for its efficiency and directness.
Experimental Protocol
Step 1: Synthesis of this compound
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -75 °C. To this freshly prepared LDA solution, 2,3-difluoropyridine (1.0 equivalent) is added dropwise, maintaining the temperature at -75 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metalation. Subsequently, the reaction is quenched by pouring the mixture over an excess of crushed dry ice (solid carbon dioxide). After the excess CO2 has sublimated, the reaction mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a suitable acid (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Further purification by recrystallization from an appropriate solvent (e.g., ethanol/water) yields this compound. A study by Schlosser et al. on the selective functionalization of difluoropyridines demonstrates the feasibility of this type of transformation, achieving good yields for carboxylation at various positions.[1][2]
Caption: Direct carboxylation of 2,3-difluoropyridine.
Synthetic Route 2: Multi-step Synthesis from 2,3,5-Trichloropyridine
This route involves a sequence of reactions starting from the readily available 2,3,5-trichloropyridine. The key transformations include a double fluorine-for-chlorine exchange, followed by the introduction of a cyano group and its subsequent hydrolysis to the carboxylic acid. While longer, this pathway utilizes more conventional reagents and conditions that can be advantageous for larger scale synthesis.
Experimental Protocol
Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine
In a suitable high-boiling point solvent such as N-methylpyrrolidone or sulfolane, 2,3,5-trichloropyridine (1.0 equivalent) is reacted with potassium fluoride (2.2-4.0 equivalents) in the presence of a phase-transfer catalyst like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide (8-20 g per mole of starting material).[3] The reaction mixture is heated under an inert atmosphere, first at 180-190 °C for 5-10 hours, and then the temperature is raised to 200-210 °C for another 10-15 hours.[3] The product, 2,3-difluoro-5-chloropyridine, is then isolated by distillation. Yields for this step are reported to be in the range of 39-42%.[3]
Step 2: Synthesis of 2,3-Difluoro-4-cyanopyridine
The 2,3-difluoro-5-chloropyridine obtained in the previous step can be converted to 2,3-difluoro-4-cyanopyridine. A common method for such a transformation is a nucleophilic aromatic substitution of a halogen at the 4-position (if a suitable precursor is used) with a cyanide salt, such as sodium or potassium cyanide, often in a polar aprotic solvent like DMSO or DMF and may be catalyzed by a transition metal complex.
Step 3: Hydrolysis of 2,3-Difluoro-4-cyanopyridine
The final step is the hydrolysis of the nitrile group to a carboxylic acid. 2,3-Difluoro-4-cyanopyridine is heated under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution).[4] After the reaction is complete, the mixture is cooled and the pH is adjusted to precipitate the this compound. The product is then collected by filtration, washed, and dried. The kinetics of hydrolysis for various cyanopyridines have been studied, indicating that this transformation is generally efficient.[4]
References
- 1. Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Amide Coupling Reagents for 2,3-Difluoropyridine-4-Carboxylic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of modern chemistry. The choice of coupling reagent is paramount, especially when dealing with electronically deficient substrates such as 2,3-difluoropyridine-4-carboxylic acid. This guide provides an objective comparison of common amide coupling reagents for this specific substrate, supported by available experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
The electron-withdrawing nature of the fluorine atoms and the pyridine ring in this compound can render the carboxyl group less reactive, making the selection of an appropriate coupling reagent critical for achieving high yields and purity. This guide explores the performance of several classes of coupling reagents for this challenging substrate.
Data Summary
The following table summarizes the performance of various amide coupling reagents in reactions involving this compound, based on available literature.
| Coupling Reagent/System | Amine Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| EDC / HOBt | Aqueous Ammonia | - | DMF | 3 hours | Room Temp. | Not Reported |
| HATU | General Amines | DIPEA | DMF | - | - | - |
| T3P | General Amines | Pyridine | - | - | - | - |
| PyBOP | General Amines | DIPEA | DMF | - | - | - |
Note: Data for specific yields with this compound is limited in publicly available literature. The information for HATU, T3P, and PyBOP is based on their general applicability to challenging amide couplings.
Mechanism of Action & Experimental Workflow
Amide bond formation is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of the activated intermediate.
Caption: General workflow of an amide coupling reaction.
Detailed Experimental Protocols
Below are detailed experimental protocols for amide coupling reactions with this compound using different reagents, as adapted from scientific literature.
Protocol 1: EDC/HOBt Mediated Amide Synthesis
This protocol describes the coupling of this compound with aqueous ammonia.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
Aqueous ammonia (approx. 28%)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in DMF, add EDC hydrochloride (1.1 equivalents) and HOBt·H₂O (1.1 equivalents).
-
Add aqueous ammonia (4 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Cool the reaction mixture to 0°C and add 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated brine and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by appropriate methods (e.g., chromatography) to yield the desired amide.
Comparison of Coupling Reagent Classes
Carbodiimides (EDC)
-
Mechanism: Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a soluble urea byproduct. The addition of HOBt can improve efficiency and reduce side reactions by forming an active ester intermediate.
-
Advantages: EDC is a widely used, relatively inexpensive coupling reagent. The urea byproduct from EDC is water-soluble, facilitating purification.
-
Considerations: For electron-deficient acids, the reaction may be sluggish and require additives like HOBt or DMAP for efficient conversion.
Uronium/Aminium Salts (HATU)
-
Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly form highly reactive acyl-azabenzotriazole esters, which are more reactive than the corresponding HOBt esters.
-
Advantages: HATU is known for its high efficiency and fast reaction times, particularly with challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines. It often leads to higher yields and purities.
-
Considerations: HATU is more expensive than carbodiimides. It is typically used with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Phosphonium Salts (PyBOP)
-
Mechanism: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) activates carboxylic acids by forming a benzotriazolyl ester, which then reacts with the amine.
-
Advantages: PyBOP is a powerful coupling reagent, often used for difficult couplings and to minimize racemization in peptide synthesis. The byproducts are generally easy to remove.
-
Considerations: Similar to HATU, PyBOP is a more expensive option compared to carbodiimides and is also used in the presence of a base like DIPEA.
Phosphonic Acid Anhydrides (T3P)
-
Mechanism: Propanephosphonic acid anhydride (T3P) activates the carboxylic acid by forming a mixed anhydride, which is a highly reactive intermediate for amidation.
-
Advantages: T3P is a versatile and powerful water-free coupling reagent. The byproducts are water-soluble, allowing for straightforward workup. It is often effective where other reagents fail.
-
Considerations: T3P is typically used with a base like pyridine or triethylamine.
Conclusion
The choice of an amide coupling reagent for this compound depends on a balance of factors including cost, desired reaction time, and the nature of the amine coupling partner. While EDC/HOBt offers a cost-effective solution, for more challenging couplings or to maximize yield and purity, more potent reagents like HATU, PyBOP, or T3P should be considered. The provided protocols and comparative information serve as a valuable starting point for the development and optimization of synthetic routes involving this important fluorinated pyridine derivative. Further screening of reaction conditions, including solvent and base, is recommended to achieve optimal results for specific substrate combinations.
Safety Operating Guide
Proper Disposal of 2,3-difluoropyridine-4-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2,3-difluoropyridine-4-carboxylic acid, ensuring laboratory safety and regulatory compliance.
This document outlines essential safety information, immediate response protocols, and a step-by-step disposal plan for this compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Safety and Hazard Information
This compound is a compound that requires careful handling due to its hazardous properties. The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2].
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocol for Neutralization and Disposal
The primary disposal strategy for this compound involves careful neutralization of its acidic nature before collection as halogenated hazardous waste. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and magnetic stir plate
-
Appropriate glass beakers
-
Designated and properly labeled halogenated organic waste container
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, place the container with the this compound waste in a larger secondary container (e.g., a plastic tub) to contain any potential spills.
-
Dilution: If the waste is concentrated, slowly and cautiously dilute it with water to a manageable concentration. This helps to control the exothermic reaction during neutralization.
-
Neutralization:
-
Slowly add a saturated solution of sodium bicarbonate or a 5% solution of sodium hydroxide to the acidic waste while stirring continuously.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding the basic solution dropwise until the pH of the mixture is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic and may produce gas (carbon dioxide if using bicarbonate).
-
-
Final Disposal:
-
Once neutralized, the solution must be disposed of as hazardous waste.[3]
-
Carefully pour the neutralized solution into a designated and clearly labeled "Halogenated Organic Waste" container.
-
Ensure the waste container is properly sealed and stored in a designated hazardous waste accumulation area.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste container.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,3-Difluoropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of 2,3-Difluoropyridine-4-carboxylic Acid.
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation, as well as potential respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1] | To protect eyes and face from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[1] | To prevent skin contact and contamination of personal clothing. |
| Hand Protection | Nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact, consider heavier-duty butyl rubber gloves. Always consult the glove manufacturer's chemical resistance data. | To protect hands from chemical exposure. Nitrile gloves offer good resistance to weak acids, while neoprene provides resistance to a broader range of chemicals including some acids and caustics.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[1] | To protect against the inhalation of harmful dust and vapors. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[4]
-
Spill Kit: Have a spill kit readily available that contains an inert absorbent material suitable for acid spills (e.g., sodium bicarbonate, vermiculite, or sand).[1]
2. Weighing the Compound (Tare Method):
-
To avoid contamination of the balance and minimize dust exposure, use the tare method for weighing the powder.
-
Place a labeled, sealable container (e.g., a vial or beaker with a lid) on the balance and tare it to zero.
-
Transfer the container to the chemical fume hood.
-
Carefully add the desired amount of this compound to the container using a clean spatula.
-
Securely close the container.
-
Return the closed container to the balance to obtain the final weight.
-
Perform any necessary adjustments to the weight within the fume hood.
3. Dissolution:
-
All dissolution procedures should be performed within the chemical fume hood.
-
Slowly add the weighed this compound to the chosen solvent.
-
If diluting with water, always add the acid to the water slowly to control any exothermic reaction.[5]
4. Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
As a halogenated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[1]
-
This includes unused solid chemical, solutions, and all contaminated materials (e.g., gloves, weigh paper, pipette tips, and absorbent materials from spill clean-up).
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
2. Containerization:
-
Collect all halogenated waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and list all other constituents of the waste. The associated hazards (e.g., "Toxic," "Corrosive") should also be clearly indicated.
3. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong bases and oxidizing agents.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








